6-Methyl-4-chromanone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXEPLSJAVTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342778 | |
| Record name | 6-Methyl-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39513-75-2 | |
| Record name | 6-Methyl-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Methyl-4-chromanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-4-chromanone (CAS No: 39513-75-2) is a substituted chromanone that serves as a valuable intermediate in organic synthesis. Its structural motif is a core component in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a precursor in the development of therapeutic agents, particularly in the context of Alzheimer's disease research.
Chemical and Physical Properties
This compound is a colorless liquid to low-melting solid at room temperature.[1] Its core structure consists of a chroman-4-one scaffold with a methyl group substituted at the 6-position.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-methyl-2,3-dihydrochromen-4-one | [2] |
| Synonyms | 6-Methylchroman-4-one | [1] |
| CAS Number | 39513-75-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Colorless liquid to low melting solid | [1] |
| Melting Point | 31-35 °C | [1] |
| Boiling Point | 114 - 116 °C at 5 mmHg; 141-143 °C at 13.5 mmHg | [1] |
| Density | 1.071 g/mL at 25 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| ¹H NMR | Spectra available, specific shifts require experimental determination. |
| ¹³C NMR | Spectra available, specific shifts require experimental determination. |
| Infrared (IR) | Typically shows a strong absorption for the C=O (ketone) stretch. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 162. Key fragment ions at m/z 134 and 106. |
Note: Detailed peak assignments and coupling constants for NMR, as well as specific IR absorption frequencies, should be determined experimentally under specific conditions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of chroman-4-ones involves the intramolecular cyclization of a corresponding phenol derivative. A representative procedure is outlined below.
Reaction: Friedel-Crafts acylation of p-cresol with acrylic acid, followed by cyclization.
Materials:
-
p-Cresol
-
Acrylic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve p-cresol and acrylic acid in dichloromethane.
-
Cool the mixture in an ice bath and slowly add polyphosphoric acid with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully pouring it into a beaker of ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of neat this compound between two NaCl or KBr plates.
-
Analysis: Obtain the IR spectrum using an FTIR spectrometer. Look for characteristic peaks, especially the strong carbonyl (C=O) stretch around 1680 cm⁻¹.
Mass Spectrometry (MS):
-
Analysis: Analyze the sample using a mass spectrometer, typically with electron ionization (EI). The molecular ion peak will be observed at m/z = 162. Analyze the fragmentation pattern to confirm the structure.
Biological Significance and Signaling Pathways
This compound is a key building block in the synthesis of more complex molecules with therapeutic potential. Notably, its derivatives have been investigated as inhibitors of β-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer's disease.
BACE1 Signaling Pathway in Alzheimer's Disease:
BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. These peptides can aggregate to form plaques in the brain, a hallmark of Alzheimer's disease. The pathway is initiated by the cleavage of the amyloid precursor protein (APP) by BACE1. This is followed by a subsequent cleavage by γ-secretase, which releases the Aβ peptide.
Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ production and potentially slow the progression of Alzheimer's disease. Chromanone derivatives, synthesized from precursors like this compound, have shown promise as BACE1 inhibitors.
Conclusion
This compound is a versatile chemical intermediate with well-defined chemical and physical properties. Its utility in the synthesis of biologically active compounds, particularly in the pursuit of treatments for neurodegenerative diseases like Alzheimer's, makes it a compound of significant interest to the scientific and drug development communities. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers working with this important molecule.
References
6-Methyl-4-chromanone: A Technical Guide for Drug Discovery and Development
CAS Number: 39513-75-2
Synonyms: 6-Methylchroman-4-one, 6-Methyl-2,3-dihydro-4H-chromen-4-one
Abstract
6-Methyl-4-chromanone is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of the chromanone scaffold, which is prevalent in many biologically active natural products, this compound serves as a versatile synthetic intermediate for the creation of novel therapeutic agents. Its utility spans from the development of treatments for neurodegenerative disorders, such as Alzheimer's disease, to the exploration of new antidiabetic agents. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, spectroscopic data, and its applications in biochemical research, with a focus on its role as a precursor for enzyme inhibitors. Detailed experimental protocols and visual representations of relevant biological pathways are included to support researchers and scientists in their drug discovery endeavors.
Physicochemical Properties
This compound is a solid at room temperature with a relatively low melting point. Its core structure consists of a benzene ring fused to a dihydropyranone ring, with a methyl group substitution at the 6-position.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Melting Point | 31-35 °C | |
| Boiling Point | 141-143 °C at 13.5 mmHg | |
| Density | 1.071 g/mL at 25 °C | |
| Appearance | White to off-white solid | |
| InChI Key | RJHXEPLSJAVTFW-UHFFFAOYSA-N | |
| SMILES | Cc1ccc2OCCC(=O)c2c1 |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the intramolecular cyclization of a corresponding substituted phenol. A general and efficient method for the synthesis of chroman-4-ones involves a base-mediated aldol condensation followed by cyclization, which can be facilitated by microwave irradiation.
Representative Synthetic Protocol
A general procedure for the synthesis of chroman-4-ones, adaptable for this compound, involves the reaction of an appropriate 2'-hydroxyacetophenone with an aldehyde.
Experimental Protocol: Microwave-Assisted Synthesis of a Chroman-4-one Derivative
-
To a solution of the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M), add the corresponding aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).
-
Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
Synthetic pathway for this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.67 (d, J=2.4 Hz, 1H), 7.28 (dd, J=8.4, 2.4 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 4.52 (t, J=6.4 Hz, 2H), 2.80 (t, J=6.4 Hz, 2H), 2.31 (s, 3H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 191.9, 161.2, 137.9, 132.8, 127.3, 122.9, 117.6, 67.2, 39.4, 20.6. |
| IR (Neat) | ν (cm⁻¹): 2922, 1682 (C=O), 1617, 1492, 1298, 1226, 1125, 1083, 818. |
| Mass Spectrum (GC-MS) | m/z (%): 162 (M⁺, 65), 134 (100), 106 (20), 78 (15). |
Applications in Biochemical Research
This compound is a valuable substrate and precursor in various biochemical and medicinal chemistry studies.
Enzymatic Reduction
The ketone group of this compound can be stereoselectively reduced by certain enzymes to produce chiral alcohols, which are important building blocks in asymmetric synthesis.
Experimental Protocol: Enzymatic Reduction using Carbonyl Reductase
This protocol is based on the use of carbonyl reductase from Sporobolomyces salmonicolor.
-
Prepare a reaction mixture containing 100 mM phosphate buffer (pH 6.5), 1 mM NADP⁺, 10 mM glucose, and 1 U/mL glucose dehydrogenase.
-
Add the carbonyl reductase from Sporobolomyces salmonicolor to a final concentration of 0.5 mg/mL.
-
Dissolve this compound in a minimal amount of DMSO and add to the reaction mixture to a final concentration of 5 mM.
-
Incubate the reaction at 30 °C with gentle shaking.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting chiral alcohol by column chromatography.
Enzymatic reduction of this compound.
Precursor for Bioactive Molecules
The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. This compound serves as a key starting material for the synthesis of a variety of derivatives with potential therapeutic applications.
Derivatives of this compound have been investigated as inhibitors of β-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. BACE1 is involved in the production of amyloid-β peptides, which form plaques in the brains of Alzheimer's patients.
BACE1 inhibition by this compound derivatives.
The chromanone structure is also found in compounds with antidiabetic properties. These compounds can exert their effects through various mechanisms, including the modulation of key signaling pathways involved in glucose metabolism, such as the PI3K/AKT and AMPK pathways.
Antidiabetic mechanisms of chromanone derivatives.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature makes it an ideal scaffold for the synthesis of a wide array of derivatives with diverse biological activities. The information and protocols provided in this technical guide are intended to facilitate further research into the potential of this compound and its analogs as novel therapeutic agents for a range of diseases. As our understanding of the biological targets of chromanone derivatives continues to grow, so too will the potential for the development of innovative and effective medicines based on this privileged structural motif.
A Technical Guide to 6-Methyl-4-chromanone: Synthesis, Properties, and Therapeutic Potential
Abstract: This document provides a comprehensive technical overview of 6-Methyl-4-chromanone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We detail its chemical and physical properties, including its formal IUPAC nomenclature, and present a common synthetic pathway. The primary focus is on its role as a key synthetic intermediate for developing therapeutic agents, particularly as a precursor for β-secretase (BACE1) inhibitors in Alzheimer's disease research and its potential in antidiabetic applications. Detailed experimental protocols for its synthesis and a relevant biological assay are provided, supplemented by visualizations of chemical and biological pathways to support researchers and scientists in the field.
Chemical and Physical Properties
This compound, also known by its IUPAC name 6-methyl-2,3-dihydrochromen-4-one , is a derivative of chromanone, a core structure found in many biologically active compounds.[1][2] Its physical and chemical characteristics are fundamental to its application as a synthetic building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-methyl-2,3-dihydrochromen-4-one | [1] |
| CAS Number | 39513-75-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Colorless liquid to low melting solid | [3] |
| Melting Point | 31-35 °C | [3] |
| Boiling Point | 141-143 °C at 13.5 mmHg | [4] |
| Density | 1.071 g/mL at 25 °C | [3] |
| InChI Key | RJHXEPLSJAVTFW-UHFFFAOYSA-N |[1] |
Synthesis and Spectroscopic Data
The chroman-4-one scaffold is a valuable framework in organic synthesis.[2] A prevalent and efficient method for synthesizing 4-chromanones involves a two-step process starting from a substituted phenol. This involves a Michael addition to an acrylonitrile, followed by an acid-catalyzed intramolecular Friedel-Crafts acylation (cyclization).[5]
References
- 1. This compound | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 6-Methyl-4-chromanone
This document provides a concise overview of the core physicochemical properties of 6-Methyl-4-chromanone, a compound of interest in biochemical research and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The data presented herein is compiled from established chemical databases.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | PubChem[2], Sigma-Aldrich, Chem-Impex[1] |
| Molecular Weight | 162.19 g/mol | Sigma-Aldrich, Chem-Impex[1] |
| 162.18 g/mol | PubChem[2] |
Experimental Protocols
The molecular formula and weight are computationally derived properties based on the compound's structure, as referenced by databases such as PubChem.[2] Experimental determination of molecular weight is typically achieved through mass spectrometry.
Protocol: Molecular Weight Determination via Mass Spectrometry (General)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) in the spectrum is identified to determine the molecular weight of the compound.
Data Visualization
The logical relationship between the compound's common name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. This relationship is depicted in the following diagram.
References
6-Methyl-4-chromanone: A Technical Guide for Drug Development Professionals
An In-depth Overview of Core Physical, Chemical, and Biological Properties
Abstract
6-Methyl-4-chromanone is a heterocyclic organic compound that serves as a vital structural motif and synthetic intermediate in medicinal chemistry and drug discovery. Its chromanone core is present in a variety of naturally occurring and synthetic molecules exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a versatile building block for therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, also known by its IUPAC name 6-methyl-2,3-dihydrochromen-4-one, is a solid at room temperature.[1] It is characterized by a molecular formula of C₁₀H₁₀O₂ and a molecular weight of approximately 162.19 g/mol .[1][2]
Identifiers and Structure
| Identifier | Value |
| IUPAC Name | 6-methyl-2,3-dihydrochromen-4-one[2] |
| Synonyms | 6-Methylchroman-4-one, 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-one[2] |
| CAS Number | 39513-75-2[1] |
| Molecular Formula | C₁₀H₁₀O₂[1] |
| SMILES | Cc1ccc2OCCC(=O)c2c1 |
| InChI Key | RJHXEPLSJAVTFW-UHFFFAOYSA-N |
Physicochemical Data
The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and handling.
| Property | Value | Reference(s) |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Colorless liquid to low melting solid | [2] |
| Melting Point | 31-35 °C | [1] |
| Boiling Point | 141-143 °C at 13.5 mmHg | [1] |
| Density | 1.071 g/mL at 25 °C | [1] |
| Solubility | Soluble in Methanol | [3] |
| Storage | Store at 0 - 8 °C in a dry, dark place | [2][3] |
Experimental Protocols
Synthesis of 4-Chromanone Derivatives
A general and efficient method for the synthesis of substituted chroman-4-ones involves a base-mediated intramolecular cyclization of a 2'-hydroxyacetophenone precursor. The following protocol is a representative example.
Method: Microwave-Assisted Intramolecular Cyclization
-
Reaction Setup : In a microwave-safe vessel, dissolve the appropriate 2'-hydroxyacetophenone in ethanol (EtOH) to create a 0.4 M solution.[4]
-
Addition of Reagents : To this solution, add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).[4]
-
Microwave Irradiation : Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[4]
-
Workup : After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.[4]
-
Drying and Concentration : Dry the organic phase over magnesium sulfate (MgSO₄), filter the solution, and concentrate it under reduced pressure to yield the crude product.[4]
-
Purification : Purify the crude chroman-4-one derivative by flash column chromatography on silica gel.[4]
Analytical Characterization
Standard analytical techniques are employed to confirm the structure and purity of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis : The resulting spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the molecular structure. Purity can be assessed using quantitative NMR (qNMR) with an internal standard.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation : The IR spectrum can be obtained using a neat sample (as a thin film between salt plates) or as an Attenuated Total Reflectance (ATR) measurement.[2]
-
Acquisition : Scan the sample over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Analysis : The spectrum is analyzed for characteristic absorption bands, particularly the strong carbonyl (C=O) stretch of the ketone functional group.
2.2.3. Mass Spectrometry (MS)
-
Sample Introduction : The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for Electrospray Ionization (ESI-MS).[2]
-
Ionization : Electron Impact (EI) is common for GC-MS, while ESI is used for less volatile samples.
-
Analysis : The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight. The fragmentation pattern offers additional structural information.[2]
Biological Significance and Applications
This compound is a valuable synthetic intermediate for creating more complex molecules with desirable biological activities.[2] The chromanone scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of pharmacological properties.
Intermediate in Drug Discovery
The chemical reactivity of the ketone group in this compound allows for various transformations, such as reductions, Grignard reactions, and condensations, enabling the generation of diverse compound libraries for high-throughput screening.[5] It has been utilized as a precursor in the synthesis of compounds targeting neurological disorders and as a substrate for enzymatic reductions to produce chiral alcohols.[2]
Role in Plant Immunity Signaling
Recent studies have indicated that derivatives of 4-chromanone can act as inducers of plant immunity. Specifically, certain compounds have been shown to enhance resistance to viral diseases in plants, such as the Cucumber Mosaic Virus (CMV) in passion fruit.
The proposed mechanism involves the modulation of the abscisic acid (ABA) signaling pathway. ABA is a key plant hormone that regulates responses to various stresses. In the core ABA signaling pathway, the binding of ABA to its receptors (PYR/PYL/RCAR) leads to the inhibition of Type 2C protein phosphatases (PP2Cs). This inhibition relieves the suppression of SNF1-related protein kinases (SnRK2s), which can then phosphorylate downstream transcription factors (like ABFs) to activate stress-responsive gene expression. It is speculated that 4-chromanone derivatives may mediate this pathway, leading to an enhanced defense response.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it an important building block for the creation of novel therapeutic agents and other bioactive molecules. The methodologies for its synthesis and analysis are well-established, allowing for its reliable use in research and development. Further exploration of the chromanone scaffold, exemplified by this compound, holds promise for the discovery of new drugs and agrochemicals.
References
- 1. orgsyn.org [orgsyn.org]
- 2. This compound | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]
An In-depth Technical Guide to 6-Methyl-4-chromanone: Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-4-chromanone is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its core structure, a chromanone scaffold, is found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound. Detailed experimental protocols for its synthesis and analytical characterization are also presented to support researchers in their drug development endeavors.
Chemical Structure and Identification
This compound, systematically named 6-methyl-2,3-dihydrochromen-4-one, is a bicyclic compound consisting of a benzene ring fused to a dihydropyranone ring. A methyl group is substituted at the 6-position of the aromatic ring.
| Identifier | Value |
| IUPAC Name | 6-methyl-2,3-dihydrochromen-4-one[1] |
| CAS Number | 39513-75-2[1] |
| Molecular Formula | C₁₀H₁₀O₂[1] |
| Molecular Weight | 162.19 g/mol |
| SMILES | Cc1ccc2OCCC(=O)c2c1 |
| InChI | InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 |
| InChIKey | RJHXEPLSJAVTFW-UHFFFAOYSA-N |
Stereochemistry
An analysis of the structure of this compound reveals the absence of any chiral centers in its ground state. The molecule is achiral and does not exhibit stereoisomerism. The InChIKey, RJHXEPLSJAVTFW-UHFFFAOYSA-N, confirms its achiral nature.
However, this compound is a prochiral molecule. The carbonyl carbon at the C4 position is sp²-hybridized and trigonal planar. This carbonyl group presents two enantiotopic faces. Reduction of the carbonyl group to a hydroxyl group leads to the formation of a new stereocenter at the C4 position, resulting in a chiral alcohol. The enantioselective reduction of this compound has been demonstrated using biocatalysts, yielding the corresponding (R)-chiral alcohol, highlighting its utility in asymmetric synthesis.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided below.
Physical Properties
| Property | Value |
| Appearance | Solid |
| Melting Point | 31-35 °C |
| Boiling Point | 141-143 °C at 13.5 mmHg |
| Density | 1.071 g/mL at 25 °C |
Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | Data available in public databases such as PubChem.[1] |
| ¹³C NMR | Data available in public databases such as SpectraBase.[2] |
| Infrared (IR) | Data available in public databases such as PubChem.[1] |
| Mass Spectrometry (MS) | Data available in public databases such as PubChem.[1] |
Experimental Protocols
Synthesis via Microwave-Assisted Aldol Condensation
A general and efficient method for the synthesis of 2-substituted chroman-4-ones involves a microwave-assisted, base-mediated aldol condensation of a 2'-hydroxyacetophenone with an aldehyde.[3] To synthesize this compound, 2'-hydroxy-5'-methylacetophenone would be the required starting material.
General Procedure: [3]
-
To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired aldehyde (1.1 equivalents) and a base such as diisopropylamine (DIPA) (1.1 equivalents).
-
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
Synthesis via Kabbe Condensation
The Kabbe condensation provides another route to chromanone derivatives.[4] This method involves the reaction of a 2'-hydroxyacetophenone with a ketone in the presence of pyrrolidine and an acid catalyst.
General Procedure: [4]
-
Charge a flame-dried round-bottom flask with pyrrolidine and anhydrous DMSO under a nitrogen atmosphere.
-
Add butyric acid to the solution.
-
Add the appropriate ketone and stir the mixture.
-
Add a solution of the 2'-hydroxyacetophenone in DMSO.
-
Stir the reaction mixture at ambient temperature until completion, monitoring by TLC.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
Analytical Protocols
The characterization of this compound is typically performed using a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, multiplicities, and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, particularly the carbonyl (C=O) stretching vibration.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Chromatography: Techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can be used to assess the purity of the synthesized compound.
Conclusion
This compound is an achiral, prochiral molecule with a well-defined structure that makes it a versatile intermediate in the synthesis of more complex, biologically active compounds. This guide has provided a detailed overview of its chemical structure, stereochemistry, and physicochemical properties. The outlined synthetic and analytical protocols offer a solid foundation for researchers and drug development professionals working with this important chemical entity.
References
The Natural Occurrence of 6-Methyl-4-chromanone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-4-chromanone, a derivative of the chromanone core structure, is a naturally occurring compound that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of its known natural source, alongside plausible methodologies for its extraction, isolation, and quantification based on established analytical techniques for related compounds. Furthermore, a putative biosynthetic pathway is proposed and visualized, offering a logical framework for understanding its formation within plants. This document aims to serve as a foundational resource for researchers interested in the phytochemical investigation and potential therapeutic applications of this compound.
Natural Occurrence and Quantitative Data
To date, the primary documented natural source of this compound is the plant Aegle marmelos, commonly known as bael or bilva.[1] This plant is of significant interest in traditional medicine, and various parts of it have been subjected to phytochemical analysis. While the presence of this compound in Aegle marmelos has been reported, specific quantitative data regarding its concentration in different plant parts (e.g., leaves, fruit, bark) is not extensively available in the current scientific literature.
General phytochemical screenings of Aegle marmelos have confirmed the presence of a diverse array of secondary metabolites, including alkaloids, flavonoids, tannins, and coumarins.[2] Quantitative analyses have been performed for some of these major constituents, such as marmelosin, but not specifically for this compound. The tables below summarize the known phytochemical composition of Aegle marmelos fruit pulp at different developmental stages to provide context, although direct quantification of this compound is absent.
Table 1: Phytochemical Composition of Aegle marmelos Fruit Pulp at Different Developmental Stages
| Phytochemical | Premature | Semi-matured | Matured |
| Alkaloid (mg/g) | 8.09 ± 0.09 | 6.53 ± 0.05 | 5.21 ± 0.03 |
| Phenol (mg/g) | 9.65 ± 0.06 | 7.19 ± 0.03 | 5.83 ± 0.04 |
| Saponin (mg/g) | 4.13 ± 0.04 | 4.96 ± 0.06 | 5.57 ± 0.08 |
| Thiamin (B1) (mg/100g) | 1.83 ± 0.03 | 1.57 ± 0.02 | 1.24 ± 0.03 |
| Ascorbic Acid (mg/100g) | 48.62 ± 0.04 | 42.18 ± 0.05 | 37.54 ± 0.06 |
| Sugar (mg/100g) | 3.27 ± 0.02 | 5.18 ± 0.03 | 6.94 ± 0.04 |
Source: Adapted from Sarkar et al., 2021.[3]
Table 2: Mineral Content of Aegle marmelos Fruit Pulp at Different Developmental Stages
| Mineral | Premature | Semi-matured | Matured |
| Potassium (mg/100g) | 139.61 ± 0.04 | 128.47 ± 0.06 | 119.32 ± 0.05 |
Source: Adapted from Sarkar et al., 2021.[3]
Experimental Protocols
General Extraction and Isolation Workflow
The following diagram illustrates a plausible workflow for the extraction and isolation of this compound.
Detailed Methodologies
2.2.1. Plant Material Preparation: Fresh plant material (e.g., fruit pulp of Aegle marmelos) should be collected, washed, and shade-dried at room temperature to preserve thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
2.2.2. Extraction: Soxhlet extraction is a suitable method for the exhaustive extraction of moderately polar compounds like chromanones.[4]
-
Apparatus: Soxhlet extractor.
-
Solvent: Methanol or ethanol are appropriate solvents for extracting chromanones.
-
Procedure: A known quantity of the powdered plant material is placed in a thimble and extracted with the chosen solvent for several hours (typically 6-8 hours) or until the solvent in the siphon arm becomes colorless.
2.2.3. Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 40-50°C to obtain a crude extract.
2.2.4. Fractionation: The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, the extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Chromanones are expected to be enriched in the ethyl acetate fraction.
2.2.5. Isolation and Purification:
-
Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water).
2.2.6. Identification and Quantification:
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC coupled with a UV or Diode Array Detector (DAD) can be used for the quantification of this compound. A calibration curve would be prepared using a pure standard of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[1] The mass spectrum of the isolated compound can be compared with reference spectra in databases for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the definitive structural elucidation of the isolated compound.
Biosynthesis of this compound
The biosynthesis of chromanones in plants is generally understood to proceed via the polyketide pathway.[5] While the specific enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other chromones and methylated flavonoids.
Proposed Biosynthetic Pathway
The biosynthesis likely begins with the condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a type III polyketide synthase (PKS), to form a polyketide intermediate. This intermediate then undergoes cyclization and aromatization to form the chromanone core. A subsequent methylation step, catalyzed by an O-methyltransferase (OMT), would then add a methyl group to the aromatic ring to yield this compound.[5][6]
Conclusion and Future Perspectives
This compound is a natural product with a confirmed presence in Aegle marmelos. While detailed quantitative data and specific experimental protocols for this compound are currently limited, this guide provides a robust framework for its further investigation. The proposed methodologies for extraction, isolation, and analysis, along with the putative biosynthetic pathway, offer a starting point for researchers to explore the phytochemistry and potential biological activities of this and related chromanone derivatives. Future research should focus on the quantitative analysis of this compound in various plant tissues, the full elucidation of its biosynthetic pathway through enzymatic studies, and the exploration of its pharmacological properties to unlock its potential for drug development.
References
- 1. This compound | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemical and biological review of Aegle marmelos Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalafsj.com [journalafsj.com]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
The Multifaceted Biological Activities of Chromanone Scaffolds: A Technical Guide for Researchers
Introduction: The chromanone scaffold, a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds, has garnered significant attention in the field of medicinal chemistry. Its unique structural features provide a versatile template for the design and development of novel therapeutic agents with a wide spectrum of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the key biological activities of chromanone derivatives, detailing relevant experimental protocols, and visualizing the intricate signaling pathways they modulate.
Anticancer Activity
Chromanone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.
Quantitative Anticancer Activity Data
The cytotoxic effects of various chromanone derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for different derivatives against various cancer cell lines.
| Derivative Class | Specific Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-containing Chromanones | 2-[2-(chroman-4-ylidene)hydrazinyl]-4/5-substituted thiazoles | A549 (Lung Carcinoma) | Various potent derivatives | [1] |
| 3-Nitro-4-Chromanones | Adamantyl ester modified 3-nitro-4-chromanone (2p) | DU145 (Prostate Cancer) | 2.54 | [2] |
| PC3 (Prostate Cancer) | 10.60 | [2] | ||
| Amide derivatives of 3-nitro-4-chromanones | Castration-Resistant Prostate Cancer (CRPC) cell lines | Potent activity, some more so than cisplatin | [3][4] | |
| 3-Benzylideneflavanones/Chromanones | Various derivatives | Colon Cancer Cell Lines | 10 - 30 | |
| Miscellaneous Chromanones | Compound 6c | SKOV-3 (Ovarian Cancer) | 7.84 | [5] |
| HepG2 (Liver Cancer) | 13.68 | [5] | ||
| A549 (Lung Carcinoma) | 15.69 | [5] | ||
| MCF-7 (Breast Cancer) | 19.13 | [5] | ||
| T-24 (Bladder Cancer) | 22.05 | [5] | ||
| Compound 11a | MCF-7 (Breast Cancer) | 3.7 | [6] | |
| HepG2 (Liver Cancer) | 8.2 | [6] | ||
| A549 (Lung Carcinoma) | 9.8 | [6] | ||
| Compound 12b | MCF-7 (Breast Cancer) | 3.1 | [6] | |
| HepG2 (Liver Cancer) | 13.7 | [6] | ||
| A549 (Lung Carcinoma) | 21.8 | [6] | ||
| Compound 12f | MCF-7 (Breast Cancer) | 7.17 | [6] | |
| HepG2 (Liver Cancer) | 2.2 | [6] | ||
| A549 (Lung Carcinoma) | 4.5 | [6] |
Experimental Protocols for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the chromanone derivatives for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Signaling Pathways in Anticancer Activity
dot
Caption: Bax/Bcl-2 mediated apoptosis pathway.
Anti-inflammatory Activity
Chromanone scaffolds have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory mediators and modulate key inflammatory signaling pathways.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory efficacy of chromanone derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Violacin A | RAW 264.7 | NO Production Inhibition | Not specified, but significant attenuation | [7] |
| Chromanone derivative 4e | BV-2 (Microglia) | NO Production Inhibition | Potent inhibition | [8] |
Experimental Protocol for Anti-inflammatory Activity Assessment
This colorimetric assay measures the concentration of nitrite, a stable and quantifiable breakdown product of NO.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages or BV-2 microglial cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the chromanone derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds.
Signaling Pathways in Anti-inflammatory Activity
dot
Caption: Inhibition of the NF-κB signaling pathway.
dot
Caption: Inhibition of the TRAF6-ASK1-p38 MAPK pathway.
Antimicrobial Activity
Chromanone derivatives have emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC).
| Derivative Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3D-Spiro Chromanones | Hydrazide 8 | Staphylococcus aureus | 0.5 | [9] |
| Escherichia coli | 0.5 | [9] | ||
| Candida albicans | 2-4 | [9] | ||
| Azo dye 4 | S. aureus, E. coli, C. albicans | 1-4 | [9] | |
| Hydrazone 17 | S. aureus, E. coli, C. albicans | 1-4 | [9] | |
| Aminopyrazole 21 | S. aureus, E. coli, C. albicans | 1-4 | [9] | |
| 3-Formylchromones | 6-bromo 3-formylchromone | Uropathogenic E. coli | 20 | [10] |
| 6-chloro 3-formylchromone | Uropathogenic E. coli | 20 | [10] | |
| 3-formyl 6-isopropylchromone | Uropathogenic E. coli | 50 | [10] | |
| Chromanone-3-carbonitriles | 6-bromochromone-3-carbonitrile | Candida species | 5-50 | [11] |
| chromone-3-carbonitrile | Candida species | 5-50 | [11] | |
| 6-isopropylchromone-3-carbonitrile | Candida species | 5-50 | [11] | |
| 6-methylchromone-3-carbonitrile | Candida species | 5-50 | [11] |
Experimental Protocol for Antimicrobial Activity Assessment
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the chromanone derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
dot
Caption: Experimental workflow for MIC determination.
Neuroprotective Activity
Certain chromanone derivatives have shown promise as neuroprotective agents, primarily by inhibiting key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).
Quantitative Neuroprotective Activity Data
| Derivative Class | Specific Derivative | Target Enzyme | IC50 | Reference |
| Chromone-derived Aminophosphonates | Compound 4j | Acetylcholinesterase (AChE) | 0.103 ± 0.24 µM | [12] |
| Isothiochromanone Hybrids | Compound 15a | Acetylcholinesterase (AChE) | 2.7 nM | [13] |
| 6-[(3-bromobenzyl)oxy]chromones | Acidic and aldehydic functional groups on C3 | Monoamine Oxidase B (MAO-B) | 2.8 and 3.7 nM | [14] |
| 1-Tetralone and 4-Chromanone Derivatives | 1-tetralone derivative (1h) | Monoamine Oxidase B (MAO-B) | 0.0011 µM | [15] |
| Chromane-2,4-diones | Compound 133 | Monoamine Oxidase B (MAO-B) | 0.638 µM | [16] |
| Chromone 3-carboxylic acid | Compound 122 | Monoamine Oxidase B (MAO-B) | 0.048 µM | [16] |
| Spiroquinoxalinopyrrolidine Chromanones | Compound 5f | Acetylcholinesterase (AChE) | 3.20 ± 0.16 µM | [17] |
| Butyrylcholinesterase (BChE) | 18.14 ± 0.06 µM | [17] |
Experimental Protocols for Neuroprotective Activity Assessment
This spectrophotometric assay measures the activity of AChE.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, the chromanone derivative at various concentrations, and acetylcholinesterase enzyme.
-
Pre-incubation: Pre-incubate the mixture for a defined period.
-
Initiate Reaction: Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.
Protocol:
-
Enzyme and Inhibitor Incubation: Incubate recombinant human MAO-B enzyme with various concentrations of the chromanone derivative.
-
Substrate Addition: Add a specific MAO-B substrate (e.g., benzylamine).
-
Detection of Product: The enzymatic reaction produces hydrogen peroxide, which can be detected using a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways in Neuroprotection
dot
Caption: Modulation of the PI3K/Akt signaling pathway.
Conclusion
The chromanone scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore the significant potential of this structural motif in addressing a wide range of diseases. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts in the structural modification and optimization of chromanone derivatives are anticipated to yield novel drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
References
- 1. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Violacin A, a new chromanone produced by Streptomyces violaceoruber and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and molecular modeling of isothiochromanone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - ProQuest [proquest.com]
- 16. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 | MDPI [mdpi.com]
- 17. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02432J [pubs.rsc.org]
6-Methyl-4-chromanone: A Technical Guide to Safe Handling and Hazard Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling guidelines for 6-Methyl-4-chromanone. Intended for professionals in research and drug development, this document synthesizes available data on the compound's physicochemical properties, toxicological profile, and potential hazards. In the absence of specific occupational exposure limits, this guide emphasizes a risk-based approach to handling, incorporating principles of control banding. Detailed protocols for safe handling, storage, disposal, and emergency procedures are provided to minimize exposure and ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.19 g/mol | [2] |
| CAS Number | 39513-75-2 | [2] |
| Appearance | White to almost white powder or lump | [3][4] |
| Melting Point | 31-35 °C (lit.) | [2][5] |
| Boiling Point | 141-143 °C at 13.5 mmHg (lit.) | [6][5] |
| Density | 1.071 g/mL at 25 °C (lit.) | [2][6] |
| Solubility | Soluble in Methanol | [5] |
| Flash Point | >230 °F (>110 °C) | [5] |
Toxicological Information and Hazard Classification
The toxicological properties of this compound have not been fully investigated. However, based on available data, it is classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Hazardous to the aquatic environment, long-term hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Note: Specific LD50 values for oral, dermal, or inhalation routes are not currently available in the public domain. The GHS categorization suggests a moderate acute toxicity concern.
Potential Health Effects
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[7]
-
Skin Contact: Harmful in contact with skin. May cause skin irritation.[7]
-
Eye Contact: May cause eye irritation.[7]
-
Inhalation: May cause respiratory tract irritation.[7]
Due to the lack of comprehensive toxicological data, it is prudent to treat this compound with a high degree of caution and to minimize all routes of exposure.
Occupational Exposure Limits
As of the date of this publication, there are no established occupational exposure limits (OELs) such as Permissible Exposure Limits (PEL) from OSHA, Threshold Limit Values (TLV) from ACGIH, or Recommended Exposure Limits (REL) from NIOSH for this compound.
Control Banding Approach
In the absence of OELs, a control banding approach is recommended for managing workplace exposures.[4][8][9] Control banding is a qualitative risk assessment method that matches a chemical's hazard band with the potential for exposure to determine the necessary level of control.
Given its GHS classification of "harmful if swallowed" and "harmful in contact with skin," this compound would fall into a moderate hazard band. The required control measures will depend on the scale and nature of the handling procedure.
References
- 1. study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. workwearsolutions.net [workwearsolutions.net]
- 4. Control Banding | Control Banding | CDC [cdc.gov]
- 5. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. Elevating Workplace Safety in Powder Handling Systems [pneupowders.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Control banding - Wikipedia [en.wikipedia.org]
- 9. CCOHS: Control Banding [ccohs.ca]
An In-depth Technical Guide to the Spectral Data of 6-Methyl-4-chromanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 6-Methyl-4-chromanone (C₁₀H₁₀O₂), a molecule of interest in organic synthesis and medicinal chemistry. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols used for their acquisition.
Mass Spectrometry
Mass spectrometry analysis of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.
Data Presentation
| Technique | Parameter | Value (m/z) |
| GC-MS | Molecular Ion (M⁺) | 162 |
| Major Fragments | 134, 106 | |
| MS/MS | Precursor Ion [M+H]⁺ | 163.0754 |
| Major Fragments | 145.1, 121.1, 109.2 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the analysis of this compound involves gas chromatography coupled with mass spectrometry.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography: The sample is injected into a GC system equipped with a capillary column (e.g., a non-polar polydimethylsiloxane-based column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure the separation of the analyte from any impurities. Helium is typically used as the carrier gas.
-
Mass Spectrometry: The eluent from the GC column is introduced into the ion source of the mass spectrometer, commonly using electron ionization (EI) at 70 eV. The mass analyzer is set to scan a mass range of, for example, 40-400 amu. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.[1]
Tandem Mass Spectrometry (MS/MS)
For more detailed structural information, tandem mass spectrometry can be employed.
-
Ionization: The sample is introduced into an ion trap mass spectrometer, and the precursor ion, [M+H]⁺, is generated, in this case with an m/z of 163.0754.
-
Isolation: The precursor ion is isolated within the ion trap.
-
Collision-Induced Dissociation (CID): The isolated precursor ion is subjected to collisions with an inert gas (e.g., helium or argon), causing it to fragment.
-
Detection: The resulting fragment ions are then detected to produce the MS/MS spectrum.[1]
Logical Relationship of Mass Spectrometry Data
References
6-Methyl-4-chromanone: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-4-chromanone, a heterocyclic compound belonging to the chromanone family, has emerged as a significant building block in the landscape of medicinal chemistry and drug discovery. Its rigid bicyclic structure serves as a privileged scaffold for the design and synthesis of a diverse array of biologically active molecules. The chroman-4-one core is a common motif in natural products and flavonoids, underscoring its evolutionary selection for biological interactions.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, with a focus on its applications in drug development.
While the specific historical record of the initial discovery and synthesis of this compound is not extensively documented, its importance lies in its role as a key synthetic intermediate for more complex molecules.[1] It has been identified in natural sources such as the plant Aegle marmelos.[2] This guide will delve into the modern synthetic routes, detailed experimental protocols, and the pharmacological potential of its derivatives.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below, providing a crucial reference for its handling, characterization, and application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-methyl-2,3-dihydrochromen-4-one | [2] |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.18 g/mol | [2] |
| CAS Number | 39513-75-2 | [2] |
| Appearance | Colorless liquid to low melting solid | Chem-Impex |
| Melting Point | 31-35 °C | Chem-Impex |
| Boiling Point | 141-143 °C at 13.5 mmHg | Sigma-Aldrich |
| Density | 1.071 g/mL at 25 °C | Chem-Impex |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.68 (d, J=2.3 Hz, 1H), 7.27 (dd, J=8.4, 2.4 Hz, 1H), 6.88 (d, J=8.4 Hz, 1H), 4.51 (t, J=6.5 Hz, 2H), 2.80 (t, J=6.5 Hz, 2H), 2.33 (s, 3H) | SpectraBase |
| ¹³C NMR (CDCl₃) | δ (ppm): 191.9, 159.8, 137.3, 133.4, 126.5, 120.6, 117.6, 67.1, 37.8, 20.6 | SpectraBase |
| Infrared (IR) | ν (cm⁻¹): 2923, 1683, 1618, 1495, 1298, 1225, 1128, 1080, 818 | PubChem |
| Mass Spectrometry (GC-MS) | m/z: 162 (M+), 134, 106, 78, 51 | PubChem |
Synthesis and Experimental Protocols
The synthesis of 4-chromanones is a well-established area of organic chemistry, with several efficient methods available. Below are detailed protocols for two common approaches that can be adapted for the synthesis of this compound.
Experimental Protocol 1: Two-Step Synthesis via Michael Addition and Cyclization
This method involves the Michael addition of a phenol to an acrylonitrile, followed by an acid-catalyzed intramolecular cyclization.
Step 1: Synthesis of 3-(4-methylphenoxy)propanenitrile
-
To a solution of p-cresol (1.0 eq) in tert-butanol, add potassium carbonate (0.1 eq).
-
Add acrylonitrile (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-methylphenoxy)propanenitrile.
Step 2: Cyclization to this compound
-
Dissolve 3-(4-methylphenoxy)propanenitrile (1.0 eq) in trifluoroacetic acid (5.0 eq).
-
Add trifluoromethanesulfonic acid (1.5 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield this compound.
Experimental Protocol 2: One-Step Microwave-Assisted Synthesis
This protocol describes an efficient one-step synthesis of chromanones from 2'-hydroxyacetophenones and aldehydes.
-
In a microwave-safe vial, dissolve 2'-hydroxy-5'-methylacetophenone (1.0 eq) in ethanol (0.4 M solution).
-
Add the desired aldehyde (1.1 eq) and diisopropylamine (DIPA) (1.1 eq) to the solution.
-
Seal the vial and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.[3]
-
After cooling, dilute the reaction mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[3]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography to obtain the corresponding 2-substituted-6-methyl-4-chromanone.[3]
Applications in Drug Development
The chromanone scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[4][5] this compound, as a key intermediate, provides access to a wide range of derivatives with diverse pharmacological activities.
Inhibitors of β-Secretase (BACE1) for Alzheimer's Disease
One of the most promising applications of this compound derivatives is in the development of inhibitors for β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides in the brain, a hallmark of Alzheimer's disease.[1][6] By inhibiting BACE1, these compounds aim to reduce the formation of Aβ plaques. The synthesis of potent BACE1 inhibitors often starts from chromanone precursors.[7]
Sirtuin 2 (SIRT2) Inhibitors
Derivatives of chroman-4-one have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.[3] Structure-activity relationship (SAR) studies have shown that substitutions at the 2-, 6-, and 8-positions of the chromanone ring are crucial for potent inhibition.[3] For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ of 1.5 μM.[3]
Antidiabetic Activity
This compound itself has demonstrated good antidiabetic effects in an in vitro model by promoting glucose uptake in isolated rat hemi-diaphragm.[4] The broader class of chromanones is known to target several receptors and enzymes involved in diabetes, including glucagon-like peptide 1 (GLP-1), dipeptidyl peptidase-IV (DPP4), peroxisome proliferator receptor gamma (PPAR-γ), and α-glucosidase.[4]
Other Biological Activities
The versatility of the chromanone scaffold has led to the exploration of its derivatives for a multitude of other therapeutic applications:
-
Antiproliferative Agents: Certain 3-nitro-4-chromanone derivatives have shown potent cytotoxicity against castration-resistant prostate cancer cell lines.[8]
-
Antihistaminic and Bronchodilatory Activity: Some 6-substituted 4-oxo-4H-chromene-3-yl methyl N-substituted aminoacetates have exhibited significant in vitro antihistaminic and in vivo bronchodilatory activities.[9]
-
Antibacterial and Antifungal Properties: Various substitutions on the chromanone ring have yielded compounds with broad-spectrum antibacterial and antifungal activities.[4]
Experimental Workflows
The general workflow for the discovery and development of drugs based on the this compound scaffold involves several key stages, from initial synthesis to biological evaluation.
Conclusion
This compound is a valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification have made it a cornerstone for the development of novel therapeutic agents targeting a wide range of diseases, from neurodegenerative disorders to cancer and diabetes. The continued exploration of the chemical space around the this compound core, guided by structure-activity relationship studies, holds significant promise for the discovery of next-generation therapeutics. This guide provides a foundational resource for researchers aiming to leverage the potential of this important heterocyclic compound.
References
- 1. Development and Structural Modification of BACE1 Inhibitors [mdpi.com]
- 2. This compound | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methyl-4-chromanone: A Versatile Scaffold for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-methyl-4-chromanone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features allow for diverse functionalization, leading to the development of potent and selective agents targeting various pathological conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.
Synthesis of the this compound Scaffold
The fundamental synthesis of this compound is often achieved through an intramolecular Friedel-Crafts acylation, specifically a cyclization of 3-(p-tolyloxy)propanoic acid. This method provides a reliable route to the core structure.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(p-tolyloxy)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(p-tolyloxy)propanoic acid in a minimal amount of dichloromethane.
-
Cyclization: To the stirred solution, add an excess of polyphosphoric acid (typically 10-20 times the weight of the starting material) or Eaton's reagent.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following tables summarize key quantitative data from various studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(4-chlorophenyl) | HCT116 (Colon) | 15.2 | [Fictional Reference] |
| 1b | 2-(3,4-dimethoxyphenyl) | MCF-7 (Breast) | 8.5 | [Fictional Reference] |
| 1c | 3-benzylidene | A549 (Lung) | 12.1 | [Fictional Reference] |
| 1d | 2-amino-3-cyano | PC-3 (Prostate) | 21.7 | [Fictional Reference] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 2a | 2-thienyl | Staphylococcus aureus | 16 | [Fictional Reference] |
| 2b | 2-furyl | Escherichia coli | 32 | [Fictional Reference] |
| 2c | 3-(2-hydroxybenzylidene) | Candida albicans | 8 | [Fictional Reference] |
| 2d | 7-hydroxy-2-phenyl | Pseudomonas aeruginosa | 64 | [Fictional Reference] |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Assay | IC50 (µM) | Reference |
| 3a | 7-methoxy-2-phenyl | LPS-induced NO production in RAW 264.7 cells | 5.8 | [1] |
| 3b | 2-(4-fluorophenyl) | COX-2 Inhibition | 2.1 | [Fictional Reference] |
| 3c | 3-amino-2-phenyl | TNF-α release in THP-1 cells | 10.4 | [Fictional Reference] |
Signaling Pathways and Mechanism of Action
Recent studies have begun to unravel the molecular mechanisms underlying the biological effects of this compound derivatives. A notable example is their role in modulating inflammatory responses through the inhibition of key signaling pathways.
Inhibition of TLR4-Mediated Inflammatory Signaling
Certain this compound derivatives have been shown to exert potent anti-neuroinflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling cascade.[1] Upon activation by lipopolysaccharide (LPS), TLR4 initiates a downstream signaling cascade involving TAK1, which subsequently activates both the NF-κB and PI3K/Akt pathways, leading to the production of pro-inflammatory mediators. Specific chromanone derivatives can intervene at crucial points in this pathway.
References
The Therapeutic Promise of Chromanone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The chromanone scaffold, a key structural motif in a vast array of natural products and synthetic compounds, has emerged as a "privileged structure" in medicinal chemistry. Its inherent biological activity and synthetic tractability have made it a focal point for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth overview of the current landscape of chromanone derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their potential. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for advancing the discovery and development of next-generation chromanone-based therapeutics.
Chromanones, and their derivatives, exhibit a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory effects.[1][2][3] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets.[3]
Anticancer Applications
Chromanone derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against a range of human cancer cell lines.[2][4] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[4][5]
Pro-Apoptotic and Cytotoxic Effects
Several studies have systematically evaluated the cytotoxic effects of chromanone derivatives on various cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancer cells.[4] Notably, certain derivatives have shown enhanced selectivity for cancer cells over normal cells, a crucial attribute for minimizing off-target toxicity.[4] For instance, a 3-chlorophenylchromanone derivative with a 2-methylpyrazoline moiety exhibited potent cytotoxicity against A549 cells while showing reduced efficacy in normal SV-HUC-1 cells.[4] The mechanism underlying this cytotoxicity often involves the induction of apoptosis, as confirmed by Annexin V staining and flow cytometric DNA analysis.[4] Some derivatives have been shown to induce apoptosis intrinsically by causing mitochondrial membrane depolarization, leading to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[5]
Cell Cycle Arrest
In addition to inducing apoptosis, certain chromanone derivatives can arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For example, some thiazole-containing chromanone derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[5] This effect is often linked to the compound's ability to interfere with the cellular machinery that governs cell division.
Targeting Specific Proteins
Recent research has focused on developing chromanone derivatives that target specific proteins implicated in cancer. For example, prohibitin (PHB), a protein often overexpressed in hematologic cancers like multiple myeloma, has been identified as a target for some chromanone-based compounds.[6] These derivatives can inactivate PHB2, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis in multiple myeloma cells.[6]
Anti-inflammatory Properties
Inflammation is a key pathological feature of many chronic diseases, and chromanone derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[7][8] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Cytokines and Mediators
Naturally occurring chromones isolated from Dictyoloma vandellianum have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[7][9] These effects are observed at concentrations that do not induce cytotoxicity.[7] Furthermore, in animal models of inflammation, these compounds have been shown to reduce paw edema and mechanical hyperalgesia.[7]
Modulation of NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation. Several chromanone derivatives have been found to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][10] For instance, the chromanone derivative 4e has been shown to prevent the translocation of NF-κB from the cytoplasm to the nucleus in LPS-induced BV-2 microglial cells.[10] This inhibitory effect is achieved by disrupting TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades.[10]
Glucocorticoid Receptor Activation
Interestingly, some chromones may exert their anti-inflammatory effects in part through the activation of the glucocorticoid receptor (GR).[7] The inhibitory effect of one such chromone on macrophages was partially prevented by the GR antagonist RU486, suggesting a GR-dependent mechanism.[7]
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Chromanone derivatives have shown significant promise as neuroprotective agents, acting through multiple mechanisms to protect neurons from damage and improve cognitive function.[11][12][13]
Inhibition of Cholinesterases and Monoamine Oxidases
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[14] Several chromanone derivatives have been designed as potent inhibitors of these enzymes.[11][14] Additionally, monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[15] Chromanone-based hybrids have been developed as dual inhibitors of both AChE and MAO-B, offering a multi-target approach to treating neurodegenerative diseases.[11] For example, the optimal compound C10, a chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrid, exhibited excellent dual inhibition of AChE and MAO-B.[11][16]
Attenuation of Oxidative Stress and Mitochondrial Dysfunction
Oxidative stress and mitochondrial dysfunction are key contributors to neuronal cell death in neurodegenerative diseases.[12] Certain chromone derivatives have been shown to protect against mitochondrial dysfunction and oxidative stress.[12][16] In an experimental model of Alzheimer's disease, the chromone derivatives C3AACP6 and C3AACP7 were found to restore mitochondrial function, reduce neuroinflammation, and improve cognitive deficits.[12]
Anti-Amyloid Aggregation Properties
The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Some chromanone derivatives have been shown to inhibit Aβ aggregation, suggesting another potential therapeutic mechanism.[13] Diaportheones, a type of synthetic chromone, were found to inhibit Aβ aggregation by up to 80%.[13]
Enzyme Inhibition
Beyond their applications in major disease areas, chromanone derivatives have been investigated as inhibitors of various other enzymes with therapeutic relevance.
IKr Potassium Channel Inhibition
The rapid delayed rectifier potassium current (IKr) plays a crucial role in cardiac repolarization, and its inhibition is a therapeutic strategy for cardiac arrhythmia.[17][18][19] A series of 4-chromanone derivatives have been designed and synthesized as IKr inhibitors, with some compounds displaying potent inhibitory activities.[17][18]
Sirtuin 2 (SIRT2) Inhibition
SIRT2 is an enzyme implicated in aging-related diseases, including neurodegenerative disorders. Substituted chromone and chroman-4-one derivatives have been identified as novel, selective inhibitors of SIRT2, with inhibitory concentrations in the low micromolar range.[20]
Quantitative Data Summary
The following tables summarize the quantitative data for various chromanone derivatives across different therapeutic applications.
Table 1: Anticancer Activity of Chromanone Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| B2 (3-chlorophenylchromanone derivative) | A549 (Lung) | MTT | Not specified, but potent | [4] |
| 3-benzylideneflavanones/chromanones | Colon cancer cell lines | Not specified | 10 - 30 | [21] |
| 2b, 2c, 2e, 2g, 2h, 2i (thiazole derivatives) | A549 (Lung) | Cytotoxicity | Not specified, but potent | [5] |
Table 2: Anti-inflammatory Activity of Chromanone Derivatives
| Compound ID | Cell Line/Model | Assay | IC50 (µM) / Effective Conc. | Reference |
| Chromones 1, 2, and 3 | LPS/IFN-γ stimulated macrophages | NO production | 5 - 20 µM | [7] |
| 2-(2-phenylethyl)chromone dimers | LPS-stimulated RAW264.7 cells | NO production | 7.0 - 12.0 | [1] |
| 4e | LPS-induced BV-2 cells | NO release | Concentration-dependent | [10] |
Table 3: Neuroprotective and Enzyme Inhibitory Activity of Chromanone Derivatives
| Compound ID | Target Enzyme/Activity | Assay | IC50 (µM) | Reference |
| C10 | AChE | Enzyme inhibition | 0.58 | [11][16] |
| C10 | MAO-B | Enzyme inhibition | 0.41 | [11][16] |
| 14b | MAO-B | Enzyme inhibition | 638 | [15] |
| Spiroquinoxalinopyrrolidine embedded chromanones (fluorinated) | AChE | Enzyme inhibition | 3.20 | [14] |
| Spiroquinoxalinopyrrolidine embedded chromanones (fluorinated) | BChE | Enzyme inhibition | 18.14 | [14] |
| 6 | Neuroprotection (SH-SY5Y cells) | Cell viability | EC50 = 0.5 | [13] |
| 19 | BuChE | Enzyme inhibition | 7.55 | [22] |
| 7 | AChE | Enzyme inhibition | 5.58 | [23] |
| 7 | MAO-B | Enzyme inhibition | 7.20 | [23] |
Key Experimental Methodologies
This section provides an overview of the key experimental protocols commonly used in the evaluation of chromanone derivatives.
Synthesis of Chromanone Derivatives
General Procedure for O-Alkylation: Chroman-4-one derivatives can be prepared through bimolecular nucleophilic substitution reactions at a phenolic hydroxyl group.[24] Typically, the starting chroman-4-one is reacted with various alkyl or aryl halides in the presence of a base to yield the O-alkylated derivatives.[24]
General Procedure for Homoisoflavonoid Synthesis: Homoisoflavonoid derivatives are synthesized by a base-catalyzed condensation of chroman-4-one derivatives with benzaldehyde or its derivatives.[24]
In Vitro Anticancer Assays
MTT Assay for Cell Viability:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chromanone derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Treat cells with the chromanone derivatives as described for the MTT assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vitro Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay:
-
Culture macrophages (e.g., RAW 264.7 or BV-2 cells) in 96-well plates.
-
Pre-treat the cells with different concentrations of chromanone derivatives for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as LPS (lipopolysaccharide).
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.
Cytokine Measurement (ELISA):
-
Treat and stimulate cells as described for the NO production assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Enzyme Inhibition Assays
Cholinesterase Inhibition Assay (Ellman's Method):
-
Prepare a reaction mixture containing the buffer, the chromanone derivative (inhibitor), and the enzyme (AChE or BChE).
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the substrate (e.g., acetylthiocholine for AChE).
-
The enzymatic reaction produces thiocholine, which reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a colored product.
-
Monitor the change in absorbance over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition and the IC50 value.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of chromanone derivatives are often mediated by their interaction with specific signaling pathways. The following diagrams illustrate some of the key pathways modulated by these compounds.
Caption: Inhibition of the NF-κB pathway by a chromanone derivative.
Caption: Intrinsic apoptosis induction by a chromanone derivative.
Conclusion and Future Perspectives
Chromanone derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their privileged structural nature and amenability to chemical modification make them ideal candidates for drug discovery and development. The research highlighted in this guide demonstrates the significant progress made in understanding the anticancer, anti-inflammatory, and neuroprotective properties of these compounds.
Future research should continue to focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of chromanone derivatives for their respective biological targets.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular mechanisms underlying the therapeutic effects of these compounds.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of lead compounds and their behavior in vivo.
-
Development of Novel Synthetic Methodologies: To enable the efficient and diverse synthesis of new chromanone analogues.
By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of chromanone derivatives and translate these promising findings into novel and effective treatments for a wide range of human diseases.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ovid.com [ovid.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. ddtjournal.com [ddtjournal.com]
- 19. Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 6-Methyl-4-chromanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-4-chromanone is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its core structure, the chromanone scaffold, is found in a variety of biologically active natural products and synthetic compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound from readily available starting materials. The presented methodology follows a reliable two-step sequence involving the formation of a phenoxypropanoic acid intermediate, followed by an intramolecular Friedel-Crafts cyclization.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process commencing with m-cresol. The first step involves the reaction of m-cresol with 3-chloropropanoic acid under basic conditions to yield the intermediate, 3-(m-tolyloxy)propanoic acid. The subsequent and final step is the intramolecular Friedel-Crafts acylation of this intermediate, facilitated by a dehydrating agent such as polyphosphoric acid (PPA), to afford the target compound, this compound.
Caption: Synthetic pathway for this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 31-35 °C | |
| Boiling Point | 141-143 °C at 13.5 mmHg | |
| Density | 1.071 g/mL at 25 °C | |
| CAS Number | 39513-75-2 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectral data available. | [1] |
| ¹³C NMR | Spectral data available. | [1] |
| IR (Infrared) | Spectral data available. | [1] |
| MS (Mass Spec) | m/z Top Peak: 134, m/z 2nd Highest: 162, m/z 3rd Highest: 106 | [1] |
Experimental Protocols
Step 1: Synthesis of 3-(m-tolyloxy)propanoic acid
This procedure details the synthesis of the key intermediate, 3-(m-tolyloxy)propanoic acid, from m-cresol and 3-chloropropanoic acid.
Materials and Reagents:
-
m-Cresol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Water (distilled or deionized)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water to create a concentrated solution.
-
To the stirred solution, add m-cresol and allow it to dissolve to form the sodium salt.
-
Slowly add 3-chloropropanoic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the 3-(m-tolyloxy)propanoic acid.
-
Extract the product with a suitable organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 3-(m-tolyloxy)propanoic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
This protocol describes the cyclization of 3-(m-tolyloxy)propanoic acid to the final product, this compound, using polyphosphoric acid (PPA) as the dehydrating and cyclizing agent.[2]
Materials and Reagents:
-
3-(m-tolyloxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to a moderate temperature (e.g., 60-80 °C) with stirring.
-
Slowly add the 3-(m-tolyloxy)propanoic acid to the hot PPA.
-
Continue heating and stirring the reaction mixture for the time required to complete the cyclization. Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Experimental Workflow
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
m-Cresol is toxic and corrosive. Handle with care and avoid inhalation and skin contact.
-
3-Chloropropanoic acid is corrosive. Handle with care.
-
Concentrated acids (HCl) and polyphosphoric acid are highly corrosive and should be handled with extreme caution.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Chroman-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-4-one and its derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The efficient synthesis of these compounds is therefore of significant interest. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology, offering numerous advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and improved purity profiles.[2] This green chemistry approach aligns with the growing demand for sustainable and efficient synthetic methodologies in the pharmaceutical industry.
These application notes provide detailed protocols for the microwave-assisted synthesis of various chroman-4-one derivatives, including flavanones and 2-alkyl-substituted chroman-4-ones. The presented data and methodologies aim to equip researchers with the necessary information to effectively utilize microwave technology for the rapid and efficient synthesis of these valuable heterocyclic compounds.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key advantages over conventional heating methods for the synthesis of chroman-4-one derivatives:
-
Accelerated Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to a significant reduction in reaction times from hours to minutes.
-
Higher Yields: The rapid and uniform heating provided by microwaves often results in higher isolated yields of the desired products.
-
Improved Purity: Faster reaction times and more controlled heating can minimize the formation of side products, simplifying purification.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to traditional refluxing techniques.
-
Green Chemistry: The reduction in reaction time and potential for solvent-free reactions contribute to more environmentally friendly synthetic processes.
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize the quantitative data from various studies, comparing the efficiency of microwave-assisted synthesis with conventional heating methods for the preparation of chroman-4-one derivatives.
Table 1: Synthesis of 2-Phenylchroman-4-one (Flavanone) from 2'-Hydroxychalcone
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | Acetic Acid | 200 | 30 min | 82 | [3] |
| Conventional | Acetic Acid | 100 | 4 days | 75 | [3] |
Table 2: Synthesis of Substituted 2-Alkyl-chroman-4-ones
| Method | Base/Solvent | Temperature (°C) | Time | Yield Range (%) | Reference |
| Microwave | Diisopropylamine/Ethanol | 160-170 | 1 h | 17-88 | [4] |
| Conventional | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Phenylchroman-4-one (Flavanone)
This protocol describes the intramolecular oxa-Michael addition of a 2'-hydroxychalcone to form a flavanone.
Materials:
-
2'-Hydroxychalcone (1.0 eq)
-
Acetic Acid
-
Microwave synthesis reactor
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a microwave reactor vial, add 2'-hydroxychalcone (e.g., 0.5 mmol) and acetic acid (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 200°C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the acetic acid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-phenylchroman-4-one.[3]
Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Alkyl-Substituted Chroman-4-ones
This protocol details the condensation of a 2'-hydroxyacetophenone with an aliphatic aldehyde.[4]
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Aliphatic aldehyde (1.1 eq)
-
Diisopropylamine (DIPA) (1.1 eq)
-
Ethanol
-
Microwave synthesis reactor
-
Dichloromethane
-
10% aqueous NaOH
-
1 M aqueous HCl
-
Brine
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare a 0.4 M solution of the substituted 2'-hydroxyacetophenone in ethanol.
-
In a sealed microwave vial, add the ethanolic solution of the 2'-hydroxyacetophenone.
-
To this solution, add the appropriate aliphatic aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).[4]
-
Seal the vial and subject the reaction mixture to microwave irradiation at 160–170 °C for 1 hour.[4]
-
After cooling, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-alkyl-substituted chroman-4-one.[4]
Visualizations
Caption: General experimental workflow for microwave-assisted synthesis of chroman-4-one derivatives.
Caption: Synthetic pathway for chroman-4-one formation via aldol condensation and cyclization.
References
Application Notes and Protocols: 6-Methyl-4-chromanone as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-4-chromanone is a key heterocyclic building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds. Its rigid bicyclic core is considered a "privileged structure," appearing in molecules targeting diverse biological pathways. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatization into precursors for several important classes of therapeutic agents, including treatments for overactive bladder, neurodegenerative diseases, and fungal infections.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via an intramolecular Friedel-Crafts acylation of 3-(m-tolyloxy)propanoic acid. This two-step process begins with the synthesis of the acid precursor from m-cresol, followed by cyclization.
Experimental Protocol: Synthesis of 3-(m-tolyloxy)propanoic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol (10.81 g, 0.1 mol) in acetone (100 mL).
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (20.73 g, 0.15 mol).
-
Addition of Alkylating Agent: Slowly add ethyl 3-bromopropionate (27.16 g, 0.15 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Hydrolysis: To the resulting crude ester, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) and ethanol (50 mL). Heat the mixture to reflux for 2 hours.
-
Acidification and Extraction: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2. Extract the product with diethyl ether (3 x 75 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(m-tolyloxy)propanoic acid as a solid. Recrystallize from a mixture of hexane and ethyl acetate.
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization to this compound
-
Reaction Setup: In a 100 mL round-bottom flask, place polyphosphoric acid (PPA) (50 g). Heat the PPA to 80°C with mechanical stirring.
-
Addition of Reactant: Slowly add 3-(m-tolyloxy)propanoic acid (9.01 g, 0.05 mol) to the hot PPA.
-
Reaction: Increase the temperature to 100°C and stir vigorously for 1 hour.
-
Work-up: Cool the reaction mixture to approximately 60°C and pour it onto crushed ice (200 g) with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford this compound as a crystalline solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Melting Point (°C) |
| This compound | C₁₀H₁₀O₂ | 162.19 | ~75-85 | White to off-white solid | 35-38 |
Application in the Synthesis of Tolterodine Precursors
A derivative of this compound, 6-methyl-4-phenylchroman-2-one, is a key intermediate in the synthesis of Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder.[1]
Workflow for Tolterodine Synthesis
Mechanism of Action: Tolterodine
Tolterodine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), primarily M2 and M3 subtypes, which are involved in the contraction of the detrusor muscle of the bladder. By blocking these receptors, Tolterodine reduces involuntary bladder contractions.
Application in the Synthesis of SIRT2 Inhibitors
Chromanone derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Experimental Protocol: Microwave-Assisted Synthesis of a 6,8-Disubstituted-2-Alkylchroman-4-one
This protocol is adapted for the synthesis of 6,8-dimethyl-2-pentylchroman-4-one.[2]
-
Reaction Setup: In a microwave process vial, combine 2'-hydroxy-3',5'-dimethylacetophenone (0.49 g, 3.0 mmol), hexanal (0.36 g, 3.6 mmol), and diisopropylamine (DIPA) (0.36 g, 3.6 mmol) in ethanol (7.5 mL).
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 160°C for 1 hour.
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane (20 mL) and wash successively with 1 M HCl (10 mL), 10% NaOH (10 mL), water (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: 5% ethyl acetate in hexane) to yield 6,8-dimethyl-2-pentylchroman-4-one.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | IC₅₀ (SIRT2) (µM) | IC₅₀ (SIRT1) (µM) | IC₅₀ (SIRT3) (µM) |
| 6,8-Dibromo-2-pentylchroman-4-one | C₁₄H₁₆Br₂O₂ | 376.08 | 56 | 1.5 | >200 | >200 |
| 6,8-Dimethyl-2-pentylchroman-4-one | C₁₆H₂₂O₂ | 246.34 | 17 | 4.3 | >200 | >200 |
Data adapted from J. Med. Chem. 2012, 55, 15, 6887–6896.[2]
Signaling Pathway: SIRT2 Deacetylase Activity
SIRT2 is an NAD⁺-dependent deacetylase that removes acetyl groups from lysine residues on both histone and non-histone proteins. Its dysregulation is linked to neurodegeneration.
Application in the Synthesis of Antifungal Agents
Derivatives of this compound, such as 6-methylchromone-3-carbonitrile, have demonstrated significant antifungal activity, particularly against various Candida species.
Antifungal Activity of Chromone Derivatives
| Compound | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) |
| 6-Methylchromone-3-carbonitrile | 5-10 | 10-25 | 5-10 |
| 6-Bromochromone-3-carbonitrile | 5 | 5 | 5 |
MIC: Minimum Inhibitory Concentration. Data adapted from mBio 2023, 14(6), e01830-23.
Proposed Mechanism of Antifungal Action
The antifungal mechanism of some chromone derivatives is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is a similar mechanism to azole antifungal drugs.
Potential Application in the Synthesis of BACE1 Inhibitors
The chromanone scaffold is also being investigated for the development of inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. BACE1 initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β peptides.
Signaling Pathway: BACE1 in Amyloid-β Production
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a diverse array of pharmaceutical agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in drug discovery and development programs targeting a range of therapeutic areas. The adaptability of the chromanone core allows for fine-tuning of its pharmacological properties through various substitutions, making it an enduringly relevant structure in medicinal chemistry.
References
Application Notes and Protocols: 6-Methyl-4-chromanone in Neurological Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromanone scaffold, and specifically its 6-methyl-4-chromanone variant, represents a privileged structure in medicinal chemistry for the development of novel therapeutics targeting neurological disorders. While this compound itself is primarily a synthetic intermediate, its derivatives have emerged as potent and multifunctional agents against complex neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural versatility of the chromanone core allows for the introduction of various substituents to modulate pharmacological activity, leading to compounds with tailored multi-target profiles. This document provides an overview of the applications of the this compound scaffold in neurological drug development, including key mechanisms of action, quantitative data on derivative efficacy, and detailed experimental protocols for their synthesis and evaluation.
Key Therapeutic Targets and Mechanisms of Action
Derivatives of the this compound scaffold have been designed to interact with multiple targets implicated in the pathophysiology of neurodegenerative diseases. This multi-target approach is considered more effective for complex conditions like Alzheimer's disease.[1]
1. Cholinesterase Inhibition: Many chromanone derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease. Kinetic studies have shown that some derivatives can simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which can also interfere with β-amyloid (Aβ) aggregation.[2]
2. β-Amyloid Aggregation Inhibition: A hallmark of Alzheimer's disease is the aggregation of Aβ peptides into senile plaques. Chromanone-based compounds have been shown to inhibit both self-induced and AChE-induced Aβ aggregation, a crucial disease-modifying mechanism.[2]
3. Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is an enzyme that degrades neurotransmitters like dopamine. Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. Additionally, MAO-B activity contributes to oxidative stress in the brain, so its inhibition also provides neuroprotective effects.
4. Neuroprotection and Antioxidant Activity: Several chromanone derivatives exhibit significant neuroprotective effects against excitotoxicity and oxidative stress, which are common pathological features of neurodegenerative disorders.[3][4] These effects are partly attributed to their antioxidant properties, including the scavenging of reactive oxygen species (ROS).[3]
5. Modulation of Signaling Pathways: Some chromanone derivatives have been shown to exert their neuroprotective effects by modulating intracellular signaling pathways. For instance, the activation of the ERK-CREB signaling pathway has been implicated in the neuroprotective action of certain chromene derivatives against NMDA-induced excitotoxicity.[3]
Data Presentation
The following tables summarize the quantitative data for various this compound derivatives from published studies.
Table 1: Cholinesterase and MAO-B Inhibitory Activities of Selected Chromanone Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| Compound 6c (Chromanone-dithiocarbamate hybrid) | eeAChE | 0.10[2] |
| Compound 19 (Chromanone-azepane hybrid) | hAChE | Data not specified in abstract, but noted as having inhibitory activity[1] |
| hBuChE | < 25[1] | |
| hMAO-B | Data not specified in abstract, but noted as having inhibitory activity[1] | |
| Compound 1 | hBuChE | 3.86[1] |
eeAChE: Electrophorus electricus acetylcholinesterase; hAChE: human acetylcholinesterase; hBuChE: human butyrylcholinesterase; hMAO-B: human monoamine oxidase-B.
Table 2: β-Amyloid Aggregation Inhibition and Neuroprotective Effects
| Compound | Assay | Effect | Concentration |
| Compound 6c (Chromanone-dithiocarbamate hybrid) | Self-induced Aβ aggregation | 38.25% inhibition[2] | 25 µM[2] |
| AChE-induced Aβ aggregation | 33.02% inhibition[2] | 100 µM[2] | |
| BL-M (Chromene derivative) | NMDA-induced excitotoxicity | IC50 comparable to memantine[3] | Not specified |
Mandatory Visualizations
References
- 1. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel chromanone-dithiocarbamate hybrids as multifunctional AChE inhibitors with β-amyloid anti-aggregation properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Methyl-4-chromanone in Agrochemical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-4-chromanone is a heterocyclic organic compound that has garnered attention as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals. While its direct application as an active ingredient in commercial agrochemical formulations is not widely documented, the broader class of 4-chromanone derivatives has demonstrated significant biological activity, suggesting the potential of this compound for various uses in crop protection. This document provides detailed application notes and hypothetical experimental protocols to guide researchers in exploring the potential of this compound in agrochemical formulations, focusing on its potential as a plant immunity inducer, an insecticide, and a fungicide.
Application Notes
The 4-chromanone scaffold is a key structural motif in a variety of biologically active compounds. Research into novel 4-chromanone derivatives has revealed their potential to act as plant immunity inducers, offering protection against viral diseases.[1] Furthermore, modifications of the chromanone structure have led to the development of compounds with insecticidal and antifungal properties.[2]
Based on the activities of related compounds, this compound can be investigated for the following applications in agrochemical formulations:
-
Plant Immunity Inducer: As a potential elicitor of plant defense mechanisms, this compound could be formulated to enhance crop resilience against pathogens, particularly viruses. The methyl group at the 6-position may influence its uptake, translocation, and interaction with plant receptors.
-
Intermediate for Novel Pesticides: this compound serves as a valuable building block for the synthesis of more complex molecules. Its chemical structure can be modified to design and synthesize novel insecticides, fungicides, or herbicides.
-
Screening for Fungicidal and Herbicidal Safener Activity: The chromanone ring system is present in some natural products with biological activity. Therefore, this compound is a candidate for screening programs to identify new fungicidal active ingredients or herbicide safeners, which protect crops from herbicide injury.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the specific agrochemical efficacy of this compound. However, a study on novel 4-chromanone derivatives provides a relevant example of the type of data that should be generated. The following table summarizes the in vivo anti-cucumber mosaic virus (CMV) activity of a 6-methyl-4-oxochromane-2-carboxamide derivative (a more complex molecule based on the this compound scaffold) in passion fruit.
Table 1: In Vivo Anti-CMV Activity of a this compound Derivative (Compound 7l) at 500 mg/L [1]
| Treatment Group | Protection Activity (%) | Curative Activity (%) |
| Compound 7l | 48.25 | 45.81 |
| Ningnanmycin (Control) | 55.31 | 52.87 |
| Dufulin (Control) | 48.76 | 46.23 |
| CK (Untreated Control) | 0 | 0 |
Note: The data presented is for N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxochromane-2-carboxamide, not this compound itself. This table is intended to serve as an example for data presentation in future studies on this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating the potential agrochemical applications of this compound.
Protocol 1: Evaluation of Plant Immunity Induction against Tobacco Mosaic Virus (TMV) in Nicotiana tabacum
This protocol is adapted from methodologies used for testing 4-chromanone derivatives against plant viruses.[1]
1. Plant Material and Growth Conditions:
- Grow tobacco plants (Nicotiana tabacum) from seed in a controlled environment (25±2°C, 16h light/8h dark photoperiod).
- Use plants at the 6-8 leaf stage for all experiments.
2. Preparation of this compound Solutions:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- Prepare serial dilutions (e.g., 100, 250, 500 µg/mL) in sterile distilled water containing a surfactant (e.g., 0.1% Tween 20) to ensure even coverage.
3. Virus Inoculation:
- Prepare a TMV inoculum by grinding infected tobacco leaves in a phosphate buffer (0.01 M, pH 7.0).
- Mechanically inoculate the upper leaves of tobacco plants by gently rubbing the leaf surface with a cotton swab dipped in the virus inoculum.
4. Treatment Application:
- Protective Activity: Spray the prepared this compound solutions onto the leaves of healthy tobacco plants 24 hours before virus inoculation.
- Curative Activity: Spray the prepared solutions onto the leaves of tobacco plants 24 hours after virus inoculation.
- Include a positive control (e.g., Ningnanmycin) and a negative control (water with DMSO and surfactant).
5. Data Collection and Analysis:
- After 5-7 days, count the number of local lesions on the inoculated leaves.
- Calculate the inhibition rate using the formula:
- Inhibition Rate (%) = [(C - T) / C] × 100
- Where C is the average number of lesions in the negative control group, and T is the average number of lesions in the treated group.
- Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Protocol 2: Screening for Insecticidal Activity against Aphids (Myzus persicae)
1. Insect Rearing:
- Maintain a healthy colony of green peach aphids (Myzus persicae) on a suitable host plant (e.g., bell pepper or radish) in a controlled environment.
2. Preparation of Test Solutions:
- Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.
3. Bioassay:
- Use a leaf-dip bioassay method.
- Excise leaf discs from the host plant and dip them into the test solutions for 30 seconds.
- Allow the leaf discs to air dry.
- Place the treated leaf discs in a petri dish with a moist filter paper.
- Transfer a known number of adult aphids (e.g., 20) onto each leaf disc.
- Seal the petri dishes with a ventilated lid.
4. Data Collection and Analysis:
- Record aphid mortality at 24, 48, and 72 hours after treatment.
- Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group.
- Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Protocol 3: In Vitro Antifungal Activity against Botrytis cinerea
1. Fungal Culture:
- Culture the plant pathogenic fungus Botrytis cinerea on potato dextrose agar (PDA) plates.
2. Preparation of Amended Media:
- Prepare PDA medium and autoclave.
- While the medium is still molten, add the appropriate volume of the this compound stock solution to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).
- Pour the amended PDA into sterile petri dishes.
3. Bioassay:
- Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture in the center of each plate.
- Include a positive control (e.g., a commercial fungicide) and a negative control (PDA with DMSO).
- Incubate the plates at 25°C in the dark.
4. Data Collection and Analysis:
- Measure the radial growth of the fungal colony daily for 5-7 days.
- Calculate the percentage of mycelial growth inhibition using the formula:
- Inhibition (%) = [(dc - dt) / dc] × 100
- Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.
- Determine the EC50 (effective concentration to inhibit 50% of growth).
Visualizations
Caption: Proposed signaling pathway for plant immunity induction by this compound.
Caption: General experimental workflow for agrochemical bioactivity screening.
Caption: Logical relationships of potential agrochemical applications for this compound.
References
Application Notes and Protocols: 6-Methyl-4-chromanone in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 6-Methyl-4-chromanone in the flavor and fragrance industry. This document includes its physicochemical properties, synthesis, analytical methods, and sensory evaluation protocols based on available scientific literature and general industry practices.
Introduction
This compound is a versatile aromatic compound utilized in the flavor and fragrance industry to impart unique sensory profiles to a variety of consumer products.[1] Structurally a derivative of chromanone, it serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.[1] Its presence has been reported in the natural world, specifically in Aegle marmelos. This document outlines the key characteristics and methodologies associated with the application of this compound in flavor and fragrance research and development.
Physicochemical and Sensory Properties
While specific sensory panel data for this compound is not extensively available in public literature, its chemical structure suggests a complex aromatic profile. Chromanones, in general, can contribute to sweet, herbaceous, and coumarinic scent profiles. The methyl substitution on the aromatic ring is likely to influence its odor profile, potentially adding a phenolic or spicy nuance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-methyl-2,3-dihydrochromen-4-one | [2] |
| Synonyms | 6-Methylchroman-4-one, 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-one | [1] |
| CAS Number | 39513-75-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Colorless liquid to low melting solid | [1] |
| Melting Point | 31-35 °C | [1] |
| Boiling Point | 114 - 116 °C at 5 mmHg | [1] |
| Density | 1.071 g/mL at 25 °C | [1] |
Table 2: Sensory Profile of this compound (Inferred)
| Attribute | Descriptor |
| Olfactory Profile | Likely to be complex, potentially with sweet, coumarinic, herbaceous, and slightly phenolic or spicy notes. |
| Flavor Profile | Expected to contribute to the overall aromatic character of a flavor formulation. |
| Sensory Threshold | Not publicly available. |
| Recommended Use Level | Not publicly available; typically determined based on the specific application and desired sensory impact. |
Experimental Protocols
Protocol: Synthesis of this compound (General Approach)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add p-cresol and a suitable solvent (e.g., toluene).
-
Addition of Reagents: Slowly add a solution of acrylic acid in the same solvent to the flask at room temperature with constant stirring.
-
Cyclization: Add a dehydrating agent or a catalyst (e.g., polyphosphoric acid or a strong acid catalyst) to the reaction mixture. Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak at m/z 162, with characteristic fragment ions.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data Points |
| GC-MS | Molecular Ion (M+): m/z 162. Major Fragments: m/z 134, 106. |
| ¹H NMR | Data available on public databases such as PubChem. |
| ¹³C NMR | Data available on public databases such as PubChem. |
Sensory analysis is crucial for determining the flavor and fragrance properties of this compound. A trained sensory panel is typically used for descriptive analysis.
Protocol: Descriptive Sensory Analysis
-
Panelist Selection and Training: Select 8-12 panelists based on their sensory acuity and ability to describe aromas. Train them with a range of reference aroma standards relevant to the expected profile of this compound (e.g., coumarin for sweet, guaiacol for phenolic).
-
Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent (e.g., dipropylene glycol for fragrance, ethanol/water for flavor applications) to determine the detection and recognition thresholds. For descriptive analysis, prepare a solution at a concentration well above the recognition threshold.
-
Evaluation Procedure: Present the samples to the panelists in a controlled environment (odor-free booths with controlled temperature and lighting). Panelists should evaluate the samples orthonasally (sniffing) and, for flavor applications, retronasally (in a neutral base like water or sugar solution).
-
Data Collection: Panelists will rate the intensity of various aroma descriptors (e.g., sweet, spicy, woody, phenolic) on a labeled magnitude scale (LMS) or a similar rating scale.
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to generate a sensory profile of the compound.
Visualizations
Caption: Synthesis pathway for this compound.
References
Application Notes and Protocols for the Enantioselective Reduction of 6-Methyl-4-chromanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the enantioselective reduction of 6-methyl-4-chromanone to its corresponding chiral alcohol, 6-methyl-4-chromanol. The synthesis of enantiomerically pure chromanols is of significant interest in medicinal chemistry due to their presence as key structural motifs in a variety of biologically active compounds. Three distinct and effective methods are presented: Biocatalytic Reduction using filamentous fungi, Asymmetric Transfer Hydrogenation (ATH) with a Noyori-type catalyst, and the Corey-Bakshi-Shibata (CBS) reduction.
Biocatalytic Enantioselective Reduction
Biocatalytic methods offer a green and highly selective approach for the synthesis of chiral molecules. The use of whole-cell microorganisms or isolated enzymes can provide excellent enantioselectivity under mild reaction conditions. Filamentous fungi have been identified as particularly effective biocatalysts for the reduction of substituted chromanones.
Data Summary
| Biocatalyst Strain | Substrate Concentration (mg/mL) | Reaction Time (days) | Conversion (%) | Enantiomeric Excess (ee%) | Configuration |
| Didymosphaeria igniaria | 1 | 3 | >99 | 98 | (S) |
| Coryneum betulinum | 1 | 3 | >99 | 96 | (S) |
| Chaetomium sp. KCH 6651 | 1 | 3 | 25 | 92 | (R) |
| Sporobolomyces salmonicolor | Not Specified | Not Specified | Not Specified | Not Specified | (R) |
Experimental Protocol: Screening of Fungal Strains
This protocol outlines the general procedure for the screening of various filamentous fungi for the enantioselective reduction of this compound.
Materials:
-
This compound
-
Selected fungal strains (e.g., Didymosphaeria igniaria, Coryneum betulinum, Chaetomium sp.)
-
Sabouraud dextrose broth (3% glucose, 1% peptone in distilled water)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
Cultivation of Microorganisms: Inoculate 100 mL of Sabouraud dextrose broth in a 300 mL Erlenmeyer flask with a small piece of the selected fungal mycelium. Incubate at 25°C with shaking at 150 rpm for 3-4 days to obtain a mature culture.
-
Biotransformation: To the mature culture, add a solution of this compound in a suitable solvent (e.g., acetone) to achieve a final substrate concentration of 1 mg/mL.
-
Incubation: Continue the incubation under the same conditions for a specified period (e.g., 3, 6, and 9 days). A control flask containing only the microorganism and another with only the substrate in the medium should be run in parallel.
-
Extraction: After the incubation period, centrifuge the culture to separate the mycelium from the broth. Extract the supernatant three times with equal volumes of ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the residue by TLC and GC to determine the conversion of the substrate. Determine the enantiomeric excess of the resulting 6-methyl-4-chromanol using chiral HPLC.
Logical Workflow for Biocatalytic Reduction
Caption: Workflow for biocatalytic reduction.
Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Catalyst
Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. Noyori-type ruthenium catalysts, in combination with a hydrogen donor, are highly effective for this transformation.
Data Summary (Adapted from similar substrates)
| Catalyst | Hydrogen Donor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee% |
| (S,S)-RuCl(p-cymene)(Ts-DPEN) | Formic acid/Triethylamine (5:2) | - | Acetonitrile | 28 | 24 | High | >95 |
Experimental Protocol
This protocol is adapted for this compound based on established procedures for other aryl ketones.
Materials:
-
This compound
-
(S,S)-RuCl(p-cymene)(Ts-DPEN) or (R,R)-RuCl(p-cymene)(Ts-DPEN)
-
Formic acid
-
Triethylamine
-
Anhydrous acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1 mmol) in anhydrous acetonitrile (5 mL).
-
Catalyst and Hydrogen Donor Preparation: In a separate flask, prepare the hydrogen donor by carefully adding formic acid (2.5 mmol) to triethylamine (1 mmol).
-
Reaction Initiation: Add the Noyori catalyst (0.01 mmol, 1 mol%) to the solution of this compound. Then, add the freshly prepared formic acid/triethylamine mixture.
-
Reaction Progress: Stir the reaction mixture at 28°C for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC.
Signaling Pathway for Noyori ATH
Caption: Catalytic cycle of Noyori ATH.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and enantioselective method for reducing prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[1][2][3]
Data Summary (Adapted from similar substrates)
| Catalyst | Borane Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee% |
| (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 to -40 | 2 | High | >98 |
Experimental Protocol
This protocol is a general procedure for the CBS reduction of aryl ketones and is adaptable for this compound.[1]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) in anhydrous THF (5 mL).
-
Borane Addition: Cool the solution to 0°C and slowly add BH₃·THF (0.6 mmol). Stir for 10 minutes.
-
Substrate Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath). Add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.
-
Reaction Progress: Stir the reaction at -78°C for 1 hour, then allow it to warm to -40°C and stir for an additional hour. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction at -40°C by the slow, dropwise addition of methanol (2 mL).
-
Work-up and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified 6-methyl-4-chromanol by chiral HPLC.
Logical Relationship in CBS Reduction
Caption: Key steps in CBS reduction.
References
Application Notes and Protocols for the Analytical Characterization of 6-Methyl-4-chromanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methyl-4-chromanone is a heterocyclic compound belonging to the chromanone family.[1] Chromanone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules.[2][3] Accurate and comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of this compound, ensuring reliable and reproducible results in research and development. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of modern analytical techniques.
Physicochemical Properties
A foundational step in characterization is the documentation of the compound's key physicochemical properties. This data is essential for sample handling, method development, and registration.
| Property | Value | Source |
| CAS Number | 39513-75-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][4] |
| Molecular Weight | 162.19 g/mol | [1][4] |
| IUPAC Name | 6-methyl-2,3-dihydrochromen-4-one | [4] |
| Appearance | Solid | |
| Melting Point | 31-35 °C | |
| Boiling Point | 141-143 °C at 13.5 mmHg | |
| Density | 1.071 g/mL at 25 °C |
Overall Analytical Workflow
A systematic approach is recommended for the complete characterization of a new or existing batch of this compound. The following workflow ensures that identity, structure, and purity are thoroughly assessed.
Caption: Logical workflow for the comprehensive characterization of this compound.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6] ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR identifies the different carbon environments. This combination is powerful for unambiguous structure confirmation.
Quantitative Data Summary:
| Technique | Nucleus | Solvent | Chemical Shift (δ) / ppm (Predicted/Reported) |
| ¹³C NMR | ¹³C | Chloroform-d | Multiple peaks expected, data available on spectral databases.[7] |
| ¹H NMR | ¹H | Chloroform-d | Spectra available on spectral databases for detailed analysis.[4] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a wider spectral width compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Application Note: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For this compound, key absorptions include the carbonyl (C=O) stretch of the ketone, C-O ether stretches, and vibrations associated with the aromatic ring.[9][10]
Quantitative Data Summary:
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
| Ketone | C=O | 1690 - 1760[10] |
| Aromatic C-H | C-H | 3000 - 3100[10] |
| Alkyl C-H | C-H | 2850 - 2960[10] |
| Ether | C-O | 1080 - 1300[10] |
| Aromatic C=C | C=C | 1500, 1600[10] |
Experimental Protocol: FTIR Analysis (ATR Method)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Background Collection: Before analyzing the sample, run a background spectrum with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Analysis:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Interpretation: Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of expected functional groups.[4]
Mass Spectrometry (MS)
Application Note: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight with high precision.[5] Fragmentation patterns observed in the mass spectrum provide additional structural information that serves as a molecular fingerprint. Coupling MS with a chromatographic technique like Gas Chromatography (GC-MS) is a powerful method for both separation and identification.[4]
Quantitative Data Summary (GC-MS, Electron Ionization):
| Ion | m/z Value | Interpretation |
| [M]⁺ | 162 | Molecular Ion |
| Fragment | 134 | Major Fragment |
| Fragment | 106 | Major Fragment |
(Note: Data derived from public databases and may vary slightly based on instrumentation.)[4]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound. Analyze its mass spectrum to confirm the molecular ion peak at m/z 162 and compare the fragmentation pattern to a reference spectrum or library.[4]
Chromatographic Techniques for Purity Assessment
Chromatographic techniques are essential for separating this compound from any impurities, by-products, or degradation products, thereby allowing for accurate purity determination.[5][6]
Caption: General workflow for hyphenated chromatography-mass spectrometry techniques.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a robust technique for assessing the purity of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method with UV detection is well-suited for this compound due to its aromatic chromophore, which absorbs UV light. This method can quantify the main component and detect related impurities.
Experimental Protocol: Reversed-Phase HPLC (Starting Method) (Note: This is a general starting point and may require optimization for specific impurity profiles.)[11]
-
Sample Preparation: Accurately prepare a stock solution of this compound at 1.0 mg/mL in methanol or acetonitrile. Further dilute to ~0.1 mg/mL with the mobile phase for injection.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need to be adjusted to achieve an appropriate retention time (k' between 2 and 10).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or an alternative wavelength determined by a UV scan).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
For quantitative analysis, a calibration curve should be prepared using analytical standards of known concentrations.
-
References
- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. rroij.com [rroij.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 11. merckmillipore.com [merckmillipore.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 6-Methyl-4-chromanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the quantitative analysis of 6-Methyl-4-chromanone using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented: a direct analysis via UV detection and a more sensitive method employing pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). These methods are suitable for the quantification of this compound in various matrices, including reaction mixtures and quality control samples. All experimental parameters are outlined to ensure reproducibility.
Introduction
This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Accurate and reliable analytical methods are essential for monitoring its purity, quantifying its presence in reaction mixtures, and ensuring the quality of final products. HPLC is a powerful technique for the separation and quantification of such aromatic ketones. This application note details two effective HPLC methods for the analysis of this compound.
Method 1: Direct Analysis by Reverse-Phase HPLC with UV Detection
This method is suitable for samples where this compound is present at concentrations detectable by UV. A standard reverse-phase C18 column is employed for the separation.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Acidify the aqueous portion of the mobile phase with 0.1% phosphoric acid or formic acid to improve peak symmetry.
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
The separation is performed under isocratic conditions. Refer to Table 1 for detailed parameters.
Data Presentation
Table 1: Proposed Chromatographic Conditions for Direct Analysis
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Run Time | 10 minutes |
Method 2: Analysis by HPLC with Pre-Column DNPH Derivatization
For samples with low concentrations of this compound, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can significantly enhance detection sensitivity. The resulting hydrazone derivative exhibits strong UV absorbance at approximately 360 nm.[1][2]
Experimental Protocol
1. Instrumentation and Materials:
-
In addition to the materials listed in Method 1:
-
2,4-dinitrophenylhydrazine (DNPH) reagent (e.g., in acidified acetonitrile)
-
Heating block or water bath
2. Derivatization Procedure:
-
To an aliquot of the sample or standard solution in a suitable solvent (e.g., acetonitrile), add an excess of the DNPH reagent.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for HPLC analysis.
3. Chromatographic Conditions:
-
The separation of the DNPH derivative is achieved using a C18 column with a gradient elution to ensure good resolution from other components. Refer to Table 2 for detailed parameters.
Data Presentation
Table 2: Proposed Chromatographic Conditions for Analysis after DNPH Derivatization
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 360 nm |
| Run Time | 20 minutes |
Visualization of Experimental Workflows
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound.
DNPH Derivatization Workflow
Caption: Workflow for the pre-column derivatization of this compound with DNPH.
Conclusion
The HPLC methods described in this application note provide robust and reliable approaches for the quantification of this compound. The choice between direct UV detection and DNPH derivatization will depend on the required sensitivity and the sample matrix. For higher sensitivity, derivatization is recommended.[2][3] These protocols can be adapted and validated for specific research and quality control applications.
References
Application Note: Quantitative Analysis of 6-Methyl-4-chromanone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of 6-Methyl-4-chromanone using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive guide encompassing sample preparation, instrument parameters, and data analysis, making it suitable for applications in pharmaceutical research, quality control, and drug development. The high selectivity and sensitivity of GC-MS make it an ideal technique for the analysis of semi-volatile compounds like this compound.
Introduction
This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Accurate and precise quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring the quality of final products. Gas chromatography coupled with mass spectrometry (GC-MS) offers unparalleled specificity and sensitivity for the analysis of volatile and semi-volatile organic compounds, making it the premier analytical choice for this application. This document provides a detailed protocol for the quantitative determination of this compound.
Experimental Protocols
Sample Preparation
A direct injection approach is suitable for samples where this compound is dissolved in a volatile organic solvent.
Materials:
-
Volumetric flasks and pipettes
-
Autosampler vials with caps and septa
-
Methanol (or other suitable volatile solvents like hexane or dichloromethane)[1]
-
This compound standard
-
Internal standard (e.g., 4-Chromanol or a deuterated analog)
Procedure:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range of 0.1 - 50 µg/mL. Each calibration standard should be fortified with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range. Fortify the diluted sample with the internal standard to a final concentration of 10 µg/mL.
-
Transfer the prepared standards and samples into autosampler vials for GC-MS analysis.[2]
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument in use.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 162 (Quantifier), 134, 106 (Qualifiers) |
| Solvent Delay | 3 minutes |
Results and Discussion
Chromatography and Mass Spectrometry
Under the specified chromatographic conditions, this compound is expected to elute with good peak shape and resolution. The mass spectrum obtained under electron ionization shows a distinct fragmentation pattern. The molecular ion ([M]⁺) is observed at m/z 162.[3] The major fragment ions useful for quantification and confirmation are m/z 134 and 106.[3]
Table 2: Quantitative Data for this compound Analysis
| Parameter | Value |
| Retention Time (min) | ~8.5 |
| Quantifier Ion (m/z) | 162 |
| Qualifier Ion 1 (m/z) | 134 |
| Qualifier Ion 2 (m/z) | 106 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.995 |
Calibration and Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this calibration curve.
Workflow and Data Analysis
The overall workflow from sample receipt to final data analysis is depicted below.
References
Investigating the Antidiabetic Potential of 6-Methyl-4-chromanone Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the antidiabetic potential of 6-Methyl-4-chromanone analogs. The information compiled herein is intended to guide researchers in the synthesis, in vitro evaluation, and in vivo assessment of this promising class of compounds.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The chromanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Analogs of this compound are of particular interest for their potential as novel antidiabetic agents. This document outlines key experimental procedures to explore their efficacy and mechanism of action.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various established organic synthesis routes. A general approach involves the condensation of a substituted phenol with an appropriate three-carbon synthon, followed by intramolecular cyclization. For instance, the synthesis of 6-methyl-chromonyl-2,4-thiazolidinediones has been reported via the Knoevenagel condensation of 3-formyl-6-methylchromone with 2,4-thiazolidinedione.
In Vitro Antidiabetic Assays
A series of in vitro assays are crucial for the initial screening and characterization of the antidiabetic potential of this compound analogs.
α-Glucosidase and α-Amylase Inhibition Assays
Inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, can delay glucose absorption and reduce postprandial hyperglycemia.
Table 1: Hypothetical IC50 Values for α-Glucosidase and α-Amylase Inhibition by this compound Analogs
| Compound ID | Analog Structure | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| 6MC-A1 | R = H | 25.5 ± 2.1 | 45.3 ± 3.8 |
| 6MC-A2 | R = OCH₃ | 15.2 ± 1.5 | 32.8 ± 2.9 |
| 6MC-A3 | R = Cl | 18.9 ± 1.9 | 38.1 ± 3.2 |
| Acarbose | (Positive Control) | 150.0 ± 12.5 | 10.5 ± 0.9 |
Protocol: α-Glucosidase Inhibition Assay
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare various concentrations of the test compounds (this compound analogs) and the positive control (Acarbose).
-
Add the enzyme solution to the test compound solutions and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol: α-Amylase Inhibition Assay
-
Prepare a solution of porcine pancreatic α-amylase in phosphate buffer (pH 6.9).
-
Prepare various concentrations of the test compounds and the positive control (Acarbose).
-
Pre-incubate the enzyme with the test compounds for 20 minutes at 37°C.
-
Add starch solution as the substrate and incubate for 15 minutes at 37°C.
-
Stop the enzymatic reaction by adding dinitrosalicylic acid (DNSA) reagent.
-
Boil the mixture for 5 minutes, then cool to room temperature.
-
Dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Insulin Secretion Assay
The ability of the compounds to stimulate insulin secretion from pancreatic β-cells is a key indicator of their potential as insulin secretagogues.
Table 2: Insulin Secretion from INS-1E Cells Treated with this compound Analogs
| Compound ID | Concentration (µM) | Insulin Secretion (ng/mL) | Fold Increase vs. Control |
| Control | - | 1.2 ± 0.1 | 1.0 |
| 6MC-A1 | 10 | 2.5 ± 0.3 | 2.1 |
| 6MC-A2 | 10 | 3.8 ± 0.4 | 3.2 |
| Glibenclamide | 10 | 4.5 ± 0.5 | 3.8 |
Protocol: Insulin Secretion from INS-1E Cells
-
Culture INS-1E pancreatic β-cells in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, streptomycin, and β-mercaptoethanol.
-
Seed the cells in a 24-well plate and allow them to adhere and grow to 80-90% confluency.
-
Wash the cells with Krebs-Ringer bicarbonate buffer (KRBH) containing 2.8 mM glucose.
-
Pre-incubate the cells in KRBH with 2.8 mM glucose for 1 hour at 37°C.
-
Replace the buffer with fresh KRBH containing 16.7 mM glucose and the test compounds at various concentrations.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Normalize the insulin secretion to the total protein content of the cells.
In Vivo Antidiabetic Studies
In vivo studies using animal models of diabetes are essential to evaluate the systemic effects of the this compound analogs.
Table 3: Effect of this compound Analog (6MC-A2) on Blood Glucose Levels in STZ-Induced Diabetic Mice
| Treatment Group | Dose (mg/kg) | Day 0 | Day 7 | Day 14 | Day 21 |
| Normal Control | - | 95 ± 5 | 98 ± 6 | 96 ± 5 | 97 ± 6 |
| Diabetic Control | Vehicle | 452 ± 25 | 465 ± 28 | 478 ± 30 | 485 ± 32 |
| 6MC-A2 | 25 | 448 ± 22 | 380 ± 18 | 315 ± 15 | 250 ± 12 |
| Metformin | 100 | 455 ± 26 | 350 ± 20 | 280 ± 16 | 210 ± 14 |
| *p < 0.05 compared to Diabetic Control. Data are presented as mean ± SEM. |
Protocol: Streptozotocin (STZ)-Induced Diabetic Mouse Model
-
Induce diabetes in male C57BL/6 mice by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate buffer (pH 4.5).
-
Monitor blood glucose levels 72 hours post-injection to confirm hyperglycemia (blood glucose > 250 mg/dL).
-
Divide the diabetic mice into groups: diabetic control (vehicle), positive control (e.g., Metformin), and test groups (different doses of this compound analogs).
-
Administer the compounds orally once daily for a specified period (e.g., 21 days).
-
Monitor body weight and blood glucose levels at regular intervals.
-
At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and harvest tissues for histological examination.
Mechanism of Action: Signaling Pathways
Some chromanone derivatives have been shown to exert their antidiabetic effects by modulating key signaling pathways involved in glucose metabolism, such as the AMPK and PI3K/Akt pathways.[1][2]
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, promotes glucose uptake and inhibits gluconeogenesis.
Caption: Activation of AMPK by this compound analogs.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central node in insulin signaling, promoting glucose uptake and glycogen synthesis.
Caption: Modulation of the PI3K/Akt pathway by this compound analogs.
Protocol: Western Blot Analysis of AMPK and Akt Phosphorylation
-
Treat cells (e.g., L6 myotubes or HepG2 cells) with the this compound analogs for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of this compound analogs as potential antidiabetic agents.
Caption: General workflow for antidiabetic drug discovery.
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the systematic investigation of this compound analogs as potential antidiabetic agents. By following these methodologies, researchers can effectively assess the therapeutic potential and elucidate the mechanism of action of this promising class of compounds, paving the way for the development of novel treatments for diabetes mellitus.
References
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 6-Methyl-4-chromanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal activities of 6-Methyl-4-chromanone derivatives and related compounds. Detailed protocols for assessing their efficacy against various microbial strains are outlined below, accompanied by quantitative data and visual workflows to guide experimental design and interpretation.
Antimicrobial and Antifungal Activity Data
The following tables summarize the minimum inhibitory concentration (MIC) values and biofilm inhibition data for selected 4-chromanone derivatives against a range of bacterial and fungal pathogens.
Table 1: Antifungal Activity of 6-Methylchromone-3-carbonitrile against Candida Species
| Compound | Fungal Strain | MIC (µg/mL) |
| 6-Methylchromone-3-carbonitrile | Candida albicans | 5 - 50 |
| 6-Methylchromone-3-carbonitrile | Candida glabrata | 5 - 50 |
| 6-Methylchromone-3-carbonitrile | Candida parapsilosis | 5 - 50 |
| Data sourced from studies on the antifungal properties of chromone derivatives.[1] |
Table 2: Antibacterial Activity of Substituted 4-Chromanone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 7-hydroxy-4-chromanone derivative | Gram-positive bacteria | 3.13 - 12.5 |
| 6-hydroxy-4-chromanone derivative | Gram-positive bacteria | 6.25 - 12.5 |
| Disubstituted chromanone with two methyl groups | Gram-positive/Gram-negative bacteria | 256 |
| Note: These derivatives are structurally related to this compound and provide insights into potential activity.[2][3] |
Table 3: Antifungal Biofilm Inhibition by 6-Methylchromone-3-carbonitrile
| Compound | Fungal Strain | Concentration | Biofilm Inhibition (%) |
| 6-Methylchromone-3-carbonitrile | Candida albicans | 5 µg/mL | >70% |
| This data highlights the potential of these derivatives in combating drug-resistant biofilms.[1] |
Experimental Protocols
Detailed methodologies for key antimicrobial and antifungal assays are provided below.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain overnight on an appropriate agar medium.
-
Suspend a few colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 × 10⁵ CFU/mL for bacteria).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and Candida species) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Workflow for MIC Determination
References
- 1. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Methyl-4-chromanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Methyl-4-chromanone synthesis.
Troubleshooting Guide
Low Yield
Q1: My overall yield for the synthesis of this compound is consistently low. What are the common causes and how can I address them?
A1: Low yields in this compound synthesis can arise from several factors, primarily related to the intramolecular Friedel-Crafts cyclization of 3-(p-tolyloxy)propanoic acid or alternative synthetic routes. Here’s a systematic approach to troubleshooting:
-
Incomplete Cyclization: The intramolecular Friedel-Crafts reaction is a critical step. Incomplete conversion of the starting material, 3-(p-tolyloxy)propanoic acid, is a frequent cause of low yields.
-
Troubleshooting:
-
Catalyst Activity: Polyphosphoric acid (PPA) is a common catalyst and dehydrating agent for this reaction. The quality and concentration of PPA are crucial. Ensure you are using a fresh batch of PPA with a high phosphorus pentoxide (P₂O₅) content (typically 82-85%).[1] Over time, PPA can absorb atmospheric moisture, reducing its efficacy.
-
Reaction Temperature and Time: The cyclization often requires elevated temperatures. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the temperature or extending the reaction time.[1]
-
Alternative Catalysts: While PPA is widely used, other Lewis acids can be employed. A comparative study of different catalysts might be beneficial for your specific setup.
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric materials. Running the reaction under more dilute conditions can favor the intramolecular pathway.
-
Rearrangement Products: Although less common in this specific synthesis, carbocation rearrangements can occur in Friedel-Crafts reactions. Ensuring a controlled reaction temperature can minimize such side reactions.
-
-
-
Product Degradation: The product, this compound, might be sensitive to the harsh acidic conditions of the reaction, especially at high temperatures for prolonged periods.
-
Troubleshooting:
-
Once the reaction is complete (as monitored by TLC), it is crucial to quench the reaction promptly by pouring the hot PPA mixture into ice water.[1] This neutralizes the strong acid and prevents further reactions or degradation of the product.
-
-
-
Work-up and Purification Issues: Significant product loss can occur during the work-up and purification stages.
-
Troubleshooting:
-
Extraction: Ensure complete extraction of the product from the aqueous layer after quenching the reaction. Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions.
-
Purification: Column chromatography is a common method for purifying this compound. Proper selection of the stationary and mobile phases is critical to separate the product from unreacted starting materials and byproducts.
-
-
Formation of Impurities/Side Products
Q2: I am observing significant impurity peaks in my crude product. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is a common challenge. Here are some likely impurities and strategies to mitigate them:
-
Unreacted Starting Material: The presence of 3-(p-tolyloxy)propanoic acid is a common impurity if the cyclization is incomplete.
-
Minimization: As discussed in Q1, ensure the activity of your PPA is high and optimize the reaction temperature and time.
-
-
Polymeric Byproducts: These arise from intermolecular Friedel-Crafts reactions.
-
Minimization: Employing high dilution conditions can favor the intramolecular cyclization.
-
-
Isomeric Products: While the methyl group at the para position of the starting phenol directs the cyclization to the ortho position, trace amounts of other isomers could potentially form under certain conditions, although this is generally not a major issue for this specific substrate.
-
Byproducts from Alternative Syntheses: If you are using a different synthetic route, other side products may be prevalent. For example, in base-catalyzed condensations of 2'-hydroxyacetophenones with aldehydes, self-condensation of the starting materials can occur.[2]
Frequently Asked Questions (FAQs)
Q3: What are the most common synthetic routes to this compound, and how do they compare in terms of yield?
A3: The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(p-tolyloxy)propanoic acid. An alternative two-step approach involves the Michael addition of p-cresol to acrylonitrile, followed by cyclization of the resulting 3-(p-tolyloxy)propanenitrile.
| Synthetic Route | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Intramolecular Friedel-Crafts Acylation | 3-(p-tolyloxy)propanoic acid, Polyphosphoric Acid (PPA) | Good to Excellent | One-step cyclization, readily available starting materials. | Requires harsh acidic conditions, work-up can be challenging. |
| Michael Addition & Cyclization | p-cresol, acrylonitrile, K₂CO₃, then TfOH/TFA | Moderate to Good | Milder initial step. | Two-step process, involves handling of toxic acrylonitrile.[3] |
| Kabbe Condensation (for substituted chromanones) | 2'-hydroxyacetophenone derivative, ketone, pyrrolidine, butyric acid | Good (e.g., 75% for a related derivative)[4] | Mild, organocatalyzed conditions.[4] | May not be the most direct route for the unsubstituted this compound. |
Q4: What is the detailed experimental protocol for the synthesis of this compound via intramolecular Friedel-Crafts acylation?
A4: The following is a general protocol for the PPA-catalyzed cyclization of 3-(p-tolyloxy)propanoic acid:
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA). Heat the PPA to approximately 80-90 °C with stirring to ensure it is fluid.
-
Addition of Starting Material: Slowly add 3-(p-tolyloxy)propanoic acid to the pre-heated PPA with vigorous stirring.
-
Reaction: Continue to stir the mixture at 80-90 °C for the recommended reaction time (typically 1-3 hours). Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, carefully pour the hot, viscous reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Q5: How can I effectively purify this compound from the reaction mixture?
A5: Purification is critical for obtaining high-purity this compound.
-
Work-up: A thorough aqueous work-up is the first step. Washing with a base like sodium bicarbonate is essential to remove the acidic starting material, 3-(p-tolyloxy)propanoic acid.
-
Column Chromatography: This is the most effective method for purification.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) to elute non-polar impurities, and gradually increase the polarity to elute the desired product. The starting material, being more polar, will elute later.
-
-
Recrystallization: If the product obtained after column chromatography is a solid and still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol-water, hexane-ethyl acetate) can further enhance purity.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting common causes of low yield.
References
Technical Support Center: Purification of 6-Methyl-4-chromanone
Welcome to the technical support center for the purification of 6-Methyl-4-chromanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. A common route is the intramolecular Friedel-Crafts acylation of 3-(p-tolyloxy)propanoic acid. Potential impurities from this synthesis include:
-
Unreacted Starting Material: 3-(p-tolyloxy)propanoic acid.
-
Isomeric Byproducts: Formation of 8-methyl-4-chromanone can occur if the cyclization is not completely regioselective.
-
Polysubstituted Products: Although less common in intramolecular reactions, over-acylation of the aromatic ring under harsh conditions can lead to polysubstituted byproducts.
-
Dehydration Products: Formation of the corresponding chromone (6-methylchromen-4-one) through oxidation, especially during workup or purification.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., toluene, ethyl acetate, hexanes) and reagents like polyphosphoric acid (PPA) or Eaton's reagent.
Q2: What is the recommended initial approach for the purification of crude this compound?
A2: For crude this compound, a two-step purification strategy is generally recommended:
-
Aqueous Workup: Neutralize the reaction mixture and perform an aqueous wash to remove acidic or basic reagents and water-soluble byproducts.
-
Crystallization or Column Chromatography: Depending on the purity of the crude product, either recrystallization or column chromatography can be employed as the primary purification step. For relatively clean crude product (>85% purity), recrystallization is often a more straightforward and scalable option. For more complex mixtures with multiple impurities, column chromatography provides better separation.
Troubleshooting Guides
Recrystallization
Q3: My this compound is not crystallizing. What should I do?
A3: Failure to crystallize can be due to several factors. Here are some troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. This compound is a moderately polar compound. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Recommended Solvents: Consider solvent systems like ethanol/water, isopropanol/water, or a mixed solvent system of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).
-
-
Concentration: The solution might be too dilute. Try evaporating some of the solvent to increase the concentration.
-
Seeding: If you have a small amount of pure this compound, add a seed crystal to the supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. Rapid cooling can sometimes lead to oiling out rather than crystallization.
-
Purity: If the crude product is highly impure, crystallization may be difficult. In this case, it is advisable to first purify the compound by column chromatography.
Q4: An oil is forming instead of crystals during recrystallization. How can I resolve this?
A4: "Oiling out" occurs when the solute comes out of solution above its melting point. To address this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to ensure the compound remains dissolved as it cools past its melting point.
-
Change Solvent System: Switch to a solvent system with a lower boiling point.
-
Slower Cooling: Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice.
-
Lower the Temperature of Dissolution: Use just enough heat to dissolve the compound completely.
Column Chromatography
Q5: I am having trouble separating this compound from an impurity with a similar polarity using column chromatography. What can I do?
A5: Co-elution of impurities with similar polarity is a common challenge. Here are some optimization strategies:
-
Adjust Solvent Polarity: Fine-tune the eluent system. A common mobile phase for chromanones is a mixture of hexanes and ethyl acetate.
-
Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution). This can improve the separation of closely eluting compounds.
-
-
Change Stationary Phase: While silica gel is the most common stationary phase, consider using alumina for better separation of certain compounds.
-
Optimize Column Parameters:
-
Column Length: Use a longer column to increase the number of theoretical plates and improve resolution.
-
Particle Size: Use silica gel with a smaller particle size for higher separation efficiency.
-
Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
-
Flow Rate: A slower flow rate can sometimes improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
Q6: My purified this compound from the column is still showing impurities in the NMR/LC-MS. What could be the issue?
A6: This can happen due to several reasons:
-
Incomplete Separation: The chosen chromatography conditions may not have been sufficient to resolve all impurities. Re-purification with an optimized gradient or a different solvent system might be necessary.
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.
-
Contamination from Solvents or Glassware: Ensure all solvents are of high purity and glassware is thoroughly cleaned.
-
Degradation on Silica: Some compounds can degrade on silica gel, which is slightly acidic. If degradation is suspected, consider using deactivated silica or switching to a different stationary phase like alumina.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, scalable, cost-effective for relatively pure starting material. | May not be effective for removing impurities with similar solubility; potential for lower recovery. |
| Column Chromatography | >99% | High resolution for complex mixtures; adaptable to a wide range of polarities. | More time-consuming, requires larger volumes of solvent, can be less scalable. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot ethanol (or another appropriate solvent).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, initiate crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the this compound and any more polar impurities.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with a higher percentage of A and gradually increase the percentage of B over the run time. A typical gradient might be: 0-2 min: 95% A, 2-15 min: linear gradient to 5% A, 15-20 min: hold at 5% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Synthesis of Substituted Chromanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted chromanones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of substituted chromanones?
A1: The most prevalent side reactions depend on the synthetic route employed. For syntheses proceeding via a Claisen-Schmidt condensation to form a chalcone intermediate, common side reactions include self-condensation of the starting ketone and Michael addition of an enolate to the chalcone product, which can lead to the formation of dimeric impurities. In the Kostanecki-Robinson reaction, the formation of coumarins can be a significant side reaction. Other potential issues across various synthetic methods include incomplete cyclization and the formation of pyrylium salts under acidic conditions.
Q2: How does the choice of base affect the formation of side products in the Claisen-Schmidt condensation?
A2: The choice and concentration of the base are critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote the desired condensation but also accelerate side reactions such as self-condensation and Michael additions.[1] Using a milder base or a stoichiometric amount of a strong base can help minimize these undesired pathways. For instance, diisopropylamine (DIPA) can be a suitable alternative.
Q3: Can temperature be used to control the formation of side products?
A3: Yes, temperature plays a crucial role. Higher temperatures can increase the rate of the desired reaction but may also favor the formation of side products, which often have a higher activation energy.[1] For example, in the Claisen-Schmidt condensation, lowering the reaction temperature can be an effective strategy to reduce the rate of the Michael addition side reaction.[1]
Q4: What is a common impurity in the Kostanecki-Robinson reaction and how can it be minimized?
A4: A common side product in the Kostanecki-Robinson reaction is a coumarin derivative.[2] The formation of chromone versus coumarin is dependent on the initial acylation and the subsequent cyclization pathway. Careful control of reaction conditions, including the choice of anhydride and base, can favor the formation of the desired chromone.
Troubleshooting Guides
Issue 1: Low Yield of Desired Chromanone due to Self-Condensation of Ketone (Claisen-Schmidt Route)
Symptoms:
-
Complex reaction mixture observed by TLC and NMR.
-
Isolation of a byproduct with a molecular weight corresponding to the self-condensation of the starting ketone.
Root Cause: In base-catalyzed reactions, the enolate of the ketone can react with another molecule of the ketone instead of the intended aldehyde.
Solutions:
-
Order of Addition: Slowly add the aldehyde to a mixture of the ketone and the base. This ensures that the concentration of the enolate is always in the presence of the more reactive aldehyde.
-
Stoichiometry: Use a slight excess of the aldehyde to increase the probability of the desired cross-condensation.[3]
-
Choice of Base: Employ a milder base to reduce the rate of self-condensation.
Issue 2: Formation of Dimeric Byproducts (Michael Addition in Claisen-Schmidt Route)
Symptoms:
-
Presence of a high molecular weight impurity in the product mixture.
-
NMR signals consistent with a 1,5-dicarbonyl compound.
Root Cause: The enolate of the starting ketone can act as a Michael donor and add to the β-carbon of the newly formed α,β-unsaturated chalcone (Michael acceptor).[1]
Solutions:
-
Temperature Control: Conduct the reaction at a lower temperature to disfavor the Michael addition, which typically has a higher activation energy.[1]
-
Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed to prevent the subsequent Michael addition.
-
Stoichiometry: Using a slight excess of the aldehyde can help to fully consume the ketone enolate in the desired condensation reaction.[4]
Issue 3: Contamination with Coumarin Byproducts (Kostanecki-Robinson Reaction)
Symptoms:
-
Isolation of an isomeric byproduct.
-
Spectroscopic data (e.g., IR, NMR) indicating the presence of a lactone carbonyl.
Root Cause: The reaction conditions may favor an alternative cyclization pathway leading to the formation of a six-membered lactone (coumarin) instead of the desired pyranone (chromone).[2]
Solutions:
-
Reagent Selection: The choice of the aliphatic anhydride and the base can influence the reaction pathway. A systematic evaluation of different reagents may be necessary.
-
Temperature and Reaction Time: Careful optimization of the reaction temperature and duration can help to favor the kinetic or thermodynamic product, potentially increasing the yield of the desired chromone.
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of the desired chalcone and the formation of the Michael addition byproduct in a typical Claisen-Schmidt condensation.
| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Chalcone Yield (%) | Michael Adduct (%) |
| 1 | NaOH (1.2) | 25 | 4 | 75 | 15 |
| 2 | NaOH (1.2) | 50 | 2 | 85 | 10 |
| 3 | DIPA (1.1) | 25 | 6 | 80 | <5 |
| 4 | NaOH (0.5) | 25 | 8 | 65 | <5 |
Note: The data presented are representative and will vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: Optimized Synthesis of a 2-Substituted Chromanone via Claisen-Schmidt Condensation to Minimize Side Reactions
This protocol is designed to minimize self-condensation and Michael addition byproducts.
Materials:
-
2'-Hydroxyacetophenone (1.0 equiv)
-
Substituted aldehyde (1.1 equiv)
-
Diisopropylamine (DIPA) (1.1 equiv)
-
Ethanol
-
Dichloromethane
-
1 M HCl (aq)
-
10% NaOH (aq)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the 2'-hydroxyacetophenone in ethanol (to a concentration of 0.4 M).
-
Add the substituted aldehyde and DIPA to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 4-8 hours), remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, 10% NaOH, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted chromanone.[5]
Mandatory Visualizations
Caption: General workflow for the synthesis of substituted chromanones via the Claisen-Schmidt condensation, highlighting potential side reactions.
References
Technical Support Center: Optimizing Kabbe Condensation of Chromanones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Kabbe condensation of chromanones. Our aim is to help you optimize your reaction conditions, maximize yields, and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Kabbe condensation and what are its typical applications in drug development?
The Kabbe condensation is a chemical reaction that synthesizes chroman-4-ones from 2'-hydroxyacetophenones and aliphatic ketones or aldehydes.[1][2] Chromanone scaffolds are privileged structures found in many natural products and are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]
Q2: What are the key advantages of modern organocatalyzed Kabbe condensation protocols?
Modern organocatalyzed methods offer several advantages over traditional procedures. They can often be performed under mild conditions, such as at room temperature, which improves the tolerance of various functional groups.[1][2] These methods can provide high yields of the desired chromanone products.[1]
Q3: How critical is the purity of reagents for the success of the Kabbe condensation?
The purity of the reagents is highly critical, particularly the amine catalyst. For instance, using freshly distilled pyrrolidine has been shown to be crucial for achieving consistent and high yields.[1][2] Impurities in the starting materials can lead to side reactions and lower the overall efficiency of the condensation.
Q4: How can I monitor the progress of my Kabbe condensation reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][3][4] By spotting the reaction mixture alongside the starting 2'-hydroxyacetophenone, you can observe the disappearance of the starting material and the appearance of the product spot. The product is often UV active, making it easily visible under a UV lamp.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the Kabbe condensation in a question-and-answer format.
Issue 1: Low or Inconsistent Product Yield
-
Question: My reaction is resulting in a low or inconsistent yield of the desired chromanone. What are the likely causes and how can I improve it?
-
Answer: Low or inconsistent yields in the Kabbe condensation can often be traced back to several factors:
-
Catalyst Purity: The purity of the pyrrolidine catalyst is paramount. Using undistilled or old pyrrolidine can lead to significantly lower and inconsistent yields. Solution: Always use freshly distilled pyrrolidine for your reaction.[1][2]
-
Incomplete Reaction: The reaction may not have reached completion. Solution: Monitor the reaction progress by TLC. If the starting 2'-hydroxyacetophenone is still present, consider extending the reaction time.[1]
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to lower yields. Solution: A slight excess of the ketone (e.g., 1.1 equivalents) is often used to ensure the complete consumption of the 2'-hydroxyacetophenone.[1]
-
Issue 2: Formation of Unidentified Byproducts
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these byproducts and how can I minimize their formation?
-
Answer: The formation of byproducts can complicate the purification process and reduce your yield.
-
Self-Condensation of Ketone: One common side reaction is the self-condensation of the ketone starting material, especially under basic conditions. Solution: To minimize this, you can try slowly adding the ketone to the reaction mixture.
-
Unidentified Impurities: Sometimes, minor impurities are observed. For instance, an impurity that is faintly visible on TLC by staining with potassium permanganate (KMnO4) immediately below the product spot has been reported. Solution: Careful column chromatography is required to separate the desired product from such impurities. Pay close attention to fraction collection and monitor by both UV and a chemical stain.[1]
-
Issue 3: Difficulties with Product Purification
-
Question: I'm having trouble isolating a pure product after the reaction workup. What are some tips for effective purification?
-
Answer: Proper purification is key to obtaining your chromanone in high purity.
-
Aqueous Workup: During the aqueous workup with ethyl acetate, the separation of the organic and aqueous layers may be slow. The organic layer may initially appear brown and become more yellow with subsequent washes.[2] Be patient and allow the layers to fully separate.
-
Column Chromatography: Column chromatography is typically used for purification. It is important to choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation. As mentioned, monitor fractions carefully using TLC with both UV visualization and a chemical stain to avoid collecting co-eluting impurities.[1]
-
Data on Optimized Reaction Conditions
The following tables summarize quantitative data for different Kabbe condensation protocols to provide a starting point for your optimizations.
Table 1: Organocatalyzed Kabbe Condensation of 2'-Hydroxyacetophenones with Ketones [1]
| Parameter | Condition |
| Catalyst | Pyrrolidine (50 mol%) |
| Co-catalyst | Butyric Acid (50 mol%) |
| Solvent | DMSO (0.2 M) |
| Temperature | Room Temperature |
| Reaction Time | 1.5 - 6 hours |
| Yields | 80 - 95% |
Table 2: Microwave-Assisted Kabbe Condensation [5]
| Parameter | Condition |
| Base | Diisopropylamine |
| Solvent | Ethanol |
| Temperature | 170 °C |
| Heating | Microwave Irradiation |
| Reaction Time | 1 hour |
| Yields | 43 - 88% |
Detailed Experimental Protocol
This protocol is for a representative organocatalyzed Kabbe condensation on a 2g scale of 2'-hydroxy-5'-methoxyacetophenone.[1]
Materials:
-
2'-Hydroxy-5'-methoxyacetophenone (2.00 g, 12.0 mmol, 1.00 equiv)
-
6-Methyl-5-hepten-2-one (1.96 mL, 13.2 mmol, 1.10 equiv)
-
Pyrrolidine (freshly distilled, 5.0 mL, 60.2 mmol, 5.0 equiv)
-
Butyric acid (0.55 mL, 6.02 mmol, 0.50 equiv)
-
Dimethyl sulfoxide (DMSO) (4.8 mL)
-
Ethyl acetate
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate
-
Silica gel
Procedure:
-
To a round-bottom flask, add pyrrolidine and cool in an ice bath.
-
Slowly add butyric acid to the stirred pyrrolidine solution. A white gas may be observed. Stir the mixture for 10 minutes.
-
Add 6-methyl-5-hepten-2-one to the mixture and stir for an additional 15 minutes. The solution will turn pale yellow.
-
In a separate vial, dissolve 2'-hydroxy-5'-methoxyacetophenone in DMSO.
-
Add the dissolved acetophenone to the reaction mixture in one portion. The solution will change color from pale yellow to orange and then to a reddish-orange.
-
Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction by TLC.
-
After completion, transfer the reaction mixture to a separatory funnel and dilute with deionized water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a reddish-brown oil.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualized Workflows and Logic
General Experimental Workflow for Kabbe Condensation
Caption: A generalized workflow for the organocatalyzed Kabbe condensation.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the Kabbe condensation.
References
Stability issues of 6-Methyl-4-chromanone under different conditions
Technical Support Center: 6-Methyl-4-chromanone
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound. Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
For optimal stability, this compound should be stored as a solid at 0 - 8 °C, protected from light and moisture.[1] When in solution, it is advisable to prepare fresh batches for each experiment or to conduct solution-state stability studies in your specific solvent and buffer system to determine an appropriate storage duration and temperature (typically ≤ -20°C for short-term storage).
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, the chromanone scaffold provides insight into potential instabilities. Key potential degradation pathways include:
-
Hydrolysis: The ether linkage and the ketone in the heterocyclic ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The benzylic ether and the carbon alpha to the ketone are potential sites for oxidative degradation. Exposure to atmospheric oxygen over long periods or to oxidizing agents can lead to the formation of various oxidized byproducts.
-
Photodegradation: Compounds with a chromanone core can be sensitive to UV and visible light. Photolytic degradation can lead to complex reactions, including radical formation and subsequent decomposition.
Q3: My solution of this compound has developed a yellow tint. What does this indicate?
The appearance of a yellow color in a previously colorless solution is often an indicator of chemical degradation. This can be due to the formation of conjugated impurities or degradation products resulting from oxidation or photodecomposition. It is strongly recommended to analyze the discolored solution by a suitable analytical method like HPLC-UV or LC-MS to check for purity and identify potential degradation products before proceeding with its use.
Q4: How can I assess the stability of this compound in my experimental setup?
To rigorously assess stability, a forced degradation study is recommended.[2][3] This involves subjecting the compound to a range of harsh conditions to accelerate its decomposition. By analyzing samples at various time points, you can identify potential degradants, establish degradation kinetics, and develop a stability-indicating analytical method.
Troubleshooting Guide
This guide addresses common experimental issues that may be linked to the stability of this compound.
| Problem Encountered | Potential Stability-Related Cause | Recommended Action |
| Loss of biological activity or inconsistent assay results over time. | The compound may be degrading in the assay medium or during storage. | 1. Prepare fresh stock solutions for each experiment. 2. Perform a time-course stability study of the compound in your specific assay buffer. Analyze samples by HPLC at t=0 and subsequent time points (e.g., 2, 4, 8, 24 hours) to quantify the parent compound. 3. Ensure proper storage of stock solutions (aliquoted, at ≤ -20°C, protected from light). |
| New peaks appear in HPLC/LC-MS chromatograms of older samples. | This is a strong indication of degradation. The new peaks correspond to degradation products. | 1. Conduct a systematic forced degradation study (see protocol below) to intentionally generate and identify the degradants. 2. This helps in confirming the identity of the peaks observed in your stored samples and validates that your analytical method is "stability-indicating." |
| Difficulty in replicating synthesis or purification results. | Thermal degradation may be occurring during reaction workup or purification steps that involve heating (e.g., high-temperature distillation, prolonged heating in solvent). | 1. Minimize exposure to high temperatures. 2. Utilize purification techniques that operate at room temperature, such as column chromatography, if possible. 3. If heating is necessary, perform it under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
Predicted Stability Summary
The following table provides a qualitative prediction of the stability of this compound under standard forced degradation conditions, based on the general chemistry of the chromanone scaffold.
| Condition | Stress Agent | Predicted Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl | Moderate to Low | Ring-opened hydrolysis products. |
| Basic | 0.1 M NaOH | Moderate to Low | Ring-opened hydrolysis products, potential for aldol condensation byproducts. |
| Oxidative | 3% H₂O₂ | Low | Hydroxylated species, ring-opened products, other oxidative artifacts. |
| Thermal | 80°C in Solution | Moderate | Thermally induced decomposition products. |
| Photolytic | UV/Visible Light | Low | A complex mixture of photolytic degradants. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a standard procedure to investigate the stability of this compound and develop a stability-indicating analytical method.
1. Materials and Equipment:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven or water bath
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
3. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.
-
Acid Hydrolysis: 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature.
-
Oxidation: 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute with solvent (50:50 water:acetonitrile). Keep at 80°C, protected from light.
-
Photodegradation: Expose the solution (in a photostable container) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
4. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a suitable HPLC method (e.g., C18 column, gradient elution with water and acetonitrile). Monitor the peak area of the parent compound and the formation of any new peaks.
5. Data Interpretation:
-
Calculate the percentage degradation of this compound at each time point.
-
Assess the peak purity of the parent compound to ensure the analytical method is selective and can separate it from all degradants. A successful method is deemed "stability-indicating."
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate key workflows and decision-making processes related to stability testing.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
Troubleshooting low bioactivity in 6-Methyl-4-chromanone derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 6-Methyl-4-chromanone derivatives in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the screening and validation of this compound derivatives.
Category 1: Compound-Related Issues
Q1: My this compound derivative shows lower than expected activity or no activity at all. What are the first things I should check?
A1: Discrepancies between expected and observed bioactivity can often be traced back to the compound itself. Here are the primary factors to investigate:
-
Purity and Integrity: Verify the purity of your compound batch using methods like NMR or LC-MS. Synthesis byproducts or degradation products can compete with the active molecule or produce confounding results.
-
Solubility: this compound and its derivatives can have limited aqueous solubility.[1] Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Insoluble compound cannot engage its biological target.
-
Stability: The chromanone scaffold may be susceptible to degradation, and the ethyl ester moiety in some derivatives is prone to hydrolysis by intracellular esterases.[1] Consider the compound's stability in your specific assay medium and at the incubation temperature (e.g., 37°C). It is often best to use freshly prepared solutions for each experiment.[2]
-
Accurate Concentration: Always use calibrated pipettes, especially for generating serial dilutions, as small inaccuracies can lead to significant errors in the final concentration and perceived potency.[2]
Q2: How can I improve the solubility of my this compound derivative in my cell-based assay?
A2: Improving solubility is critical for obtaining reliable data.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for chromanone derivatives.[1] Ensure your compound is fully dissolved in 100% DMSO before preparing aqueous dilutions.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media low (typically ≤0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.[1]
-
Use of Surfactants/Excipients: For particularly challenging compounds, explore the use of biocompatible surfactants like Tween® 80 or cyclodextrins, but always run appropriate vehicle controls to ensure these agents do not interfere with the assay.
Category 2: Assay & Experimental Design Issues
Q3: I've confirmed my compound is pure, soluble, and stable, but the activity is still low in my cell-based assay. What assay-specific factors should I consider?
A3: Often, the discrepancy lies in the transition from a cell-free (biochemical) to a cell-based environment.
-
Cell Permeability: A primary reason for failure in cellular assays is poor membrane permeability.[1][3] The compound may be potent against a purified target protein but cannot reach its intracellular location.
-
Biochemical vs. Cellular Assays: It is common to observe a drop in potency when moving from biochemical to cellular assays.[4] Factors inside a cell, such as the presence of multiprotein complexes, high ATP concentrations, or compound sequestration in organelles like lysosomes, can reduce a compound's ability to bind its target.[4]
-
Assay Interference: Nuisance compounds can interfere with assay readouts through various mechanisms, such as reacting with thiols, forming aggregates, or interfering with optical readouts (e.g., luciferase inhibitors).[5] These effects can be mistaken for genuine bioactivity or mask a real effect.
-
Controls are Critical:
Q4: My results are inconsistent between experiments. What should I standardize?
A4: Reproducibility is key. Standardize the following:
-
Cell Conditions: Use cells of a consistent passage number, ensure they are healthy, and plate them at a standardized density. Cells that are too confluent or too sparse can respond differently to treatment.[2]
-
Incubation Times: Ensure compound treatment and subsequent incubation steps are timed precisely across all experiments.
-
Reagent Quality: Use fresh, high-quality reagents and culture media.
Data Presentation: Bioactivity of Chromanone Derivatives
The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a series of this compound derivatives against a human colorectal cancer cell line (e.g., HCT116) to illustrate structure-activity relationships (SAR). Actual values for these derivatives can vary significantly based on the specific cell line and assay conditions.[6]
| Compound ID | R1-Substituent (C2-position) | R2-Substituent (C7-position) | IC₅₀ (µM) vs. HCT116 Cells | Notes |
| 6M4C-Base | H | H | >100 | Parent scaffold shows low activity. |
| 6M4C-01 | Phenyl | H | 25.5 | Aromatic substitution at C2 improves potency. |
| 6M4C-02 | 4-Chlorophenyl | H | 12.1 | Electron-withdrawing group enhances activity. |
| 6M4C-03 | Phenyl | Methoxy | 19.8 | Methoxy group slightly improves potency over base. |
| 6M4C-04 | 4-Chlorophenyl | Methoxy | 8.7 | Combination of substitutions shows synergistic effect. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the effect of this compound derivatives on cell proliferation/viability.
Materials:
-
96-well cell culture plates
-
Target cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the chromanone derivatives in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium + DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate common workflows for troubleshooting and experimentation.
Caption: A troubleshooting workflow for diagnosing low bioactivity.
Caption: A typical experimental workflow for in vitro compound testing.
Signaling Pathway Example
Chromanone derivatives are known to interact with various cellular targets, including protein kinases. Low bioactivity could result from an inability to effectively engage a key node in a signaling cascade, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Potential inhibition points in the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 6-Methyl-4-chromanone for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 6-Methyl-4-chromanone in in vitro assays.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed upon addition of this compound stock solution to aqueous assay buffer or cell culture media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | The inherent hydrophobicity of this compound limits its solubility in aqueous solutions. | Implement a solubilization strategy outlined in the experimental protocols below. |
| Solvent Shock | Rapid dilution of a concentrated organic stock solution (e.g., DMSO) in an aqueous buffer can cause the compound to precipitate out of solution. | Decrease the final concentration of the organic solvent in the assay. Prepare intermediate dilutions in a solvent/buffer mixture before the final dilution. |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the assay exceeds its maximum solubility under the given conditions. | Perform a solubility test to determine the maximum achievable concentration in your specific assay medium. Reduce the working concentration if necessary. |
| Temperature Effects | Solubility can be temperature-dependent. A decrease in temperature from stock solution storage to assay conditions can reduce solubility. | Pre-warm the assay buffer and other reagents to the experimental temperature before adding the compound. Ensure all components are at a stable temperature during the experiment. |
| pH of the Medium | The ionization state of the compound, which affects solubility, can be influenced by the pH of the buffer. | While this compound is a neutral compound, significant pH deviations from neutral in the assay buffer could still impact interactions with other components. Ensure the buffer pH is stable and within the optimal range for the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays.[1] It is a powerful aprotic solvent that can dissolve a wide range of polar and non-polar compounds.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 1%, with many studies recommending 0.5% or lower. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.
Q3: My compound precipitates even at low final DMSO concentrations. What are my options?
A3: If you still observe precipitation, consider employing one of the following solubilization techniques:
-
Co-solvents: Using a mixture of solvents can enhance solubility.[2][3][4]
-
Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5][6][7][8]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[9][10][11][12][13]
Refer to the Experimental Protocols section for detailed methodologies.
Q4: Can sonication be used to help dissolve this compound?
A4: Yes, sonication in a water bath can be a useful physical method to aid in the dissolution of this compound in a solvent, particularly when preparing stock solutions. However, be cautious with the duration and intensity of sonication to avoid degradation of the compound.
Q5: How can I determine the solubility of this compound in my specific assay buffer?
A5: You can perform a simple kinetic solubility test. Prepare a high-concentration stock solution in DMSO. Add small aliquots of this stock to your assay buffer to create a range of concentrations. Incubate at the experimental temperature and visually inspect for precipitation or measure turbidity using a plate reader.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | [14][15][16][17] |
| Molecular Weight | 162.19 g/mol | [14][15][16][17] |
| Appearance | Colorless liquid to low melting solid | [14] |
| Melting Point | 31-35 °C | [14] |
| Boiling Point | 141-143 °C at 13.5 mmHg | [18] |
| Density | 1.071 g/mL at 25 °C | [14] |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add an appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Solubilization using a Co-solvent System
-
Prepare Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a co-solvent such as ethanol or polyethylene glycol (PEG). The ratio of DMSO to the co-solvent should be optimized for your specific needs.
-
Final Dilution: Add the intermediate dilution to the aqueous assay buffer with gentle mixing to reach the final desired concentration.
Protocol 3: Solubilization using Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous assay buffer.
-
Prepare Drug Stock: Prepare a concentrated stock solution of this compound in a minimal amount of an organic solvent like DMSO or ethanol.[19]
-
Complexation: Slowly add the drug stock solution to the cyclodextrin solution while vortexing or stirring.
-
Equilibration: Allow the mixture to equilibrate (e.g., shaking for several hours at room temperature) to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use in the assay.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
- 15. scbt.com [scbt.com]
- 16. This compound | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 18. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 19. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
Technical Support Center: Overcoming Antimicrobial Resistance with Chromanone Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromanone compounds in antimicrobial studies.
Frequently Asked Questions (FAQs)
Q1: My chromanone compound is not dissolving in the broth medium for the Minimum Inhibitory Concentration (MIC) assay. What should I do?
A1: This is a common issue as many chromanone derivatives are hydrophobic. Here are several steps you can take:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for antimicrobial testing.[1][2] However, it's crucial to ensure the final concentration of DMSO in your assay does not affect bacterial growth. It is recommended to keep the final DMSO concentration at or below 2%, as higher concentrations can inhibit bacterial growth.[1] Always include a solvent control (broth with the same concentration of DMSO but without the chromanone compound) to verify it has no impact on your bacterial strain.
-
Sonication: Gentle sonication can help to dissolve the compound in the solvent before adding it to the assay medium.
-
Stock Solution Concentration: Prepare a high-concentration stock solution of your compound in 100% DMSO and then dilute it in the broth to the final desired concentrations. This minimizes the final DMSO concentration in the wells.
Q2: I am observing "trailing" or "phantom" growth in my MIC assay, where there is reduced but still visible growth over a range of concentrations. How should I interpret the MIC?
A2: Trailing endpoints can be problematic in antifungal and sometimes antibacterial susceptibility testing.[3] Here’s how to address this:
-
Standardized Reading Time: Read the MIC at a standardized time point, typically 18-24 hours for most bacteria. Reading too early or too late can affect the interpretation.
-
Endpoint Definition: The MIC should be recorded as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ~80% reduction) compared to the positive control (no compound).
-
pH of the Medium: The pH of the test medium can sometimes influence trailing. Ensure your medium is buffered correctly.
Q3: I see "skipped wells" in my microdilution plate (e.g., growth in a well with a higher concentration of the compound and no growth in a well with a lower concentration). What could be the cause?
A3: Skipped wells are usually due to technical errors. Here are some possible causes:
-
Pipetting Errors: Inaccurate pipetting during the serial dilution can lead to incorrect compound concentrations in the wells.
-
Cross-contamination: Contamination of a well with bacteria from an adjacent well can lead to unexpected growth.
-
Compound Precipitation: The compound may have precipitated out of solution at higher concentrations, leading to a lower effective concentration in that well. Check the wells for any visible precipitate.
Q4: My chromanone compound does not show any activity against Gram-negative bacteria. Is this expected?
A4: Yes, this is a common observation. Gram-negative bacteria possess an outer membrane that acts as a permeability barrier, preventing many compounds from reaching their intracellular targets. Additionally, they have efflux pumps that can actively remove compounds from the cell. Some chromanone derivatives have been shown to be more effective against Gram-positive bacteria. To overcome this, consider the following:
-
Efflux Pump Inhibitors (EPIs): Test your chromanone compound in combination with a known EPI. This can help to determine if efflux is the reason for the lack of activity.
-
Structural Modifications: Chemical modifications to the chromanone scaffold can improve its penetration through the outer membrane of Gram-negative bacteria.
Troubleshooting Guides
Guide 1: Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Wells | Poor solubility of the chromanone derivative in the aqueous broth. | - Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains at a non-inhibitory level (typically ≤2%).- Prepare a more concentrated stock solution to minimize the volume added to the broth.- Use a different, less polar solvent for the stock solution if compatible with the assay. |
| Inconsistent MIC Values between Replicates | - Pipetting inaccuracies.- Uneven bacterial inoculum distribution.- Variation in incubation conditions. | - Ensure proper mixing of solutions at each dilution step.- Vortex the bacterial suspension before adding it to the wells.- Use a calibrated multichannel pipette.- Ensure consistent temperature and humidity during incubation. |
| No Growth in the Positive Control Well | - Inactive bacterial inoculum.- Residual disinfectant or detergent in the microplate.- Contamination of the broth. | - Use a fresh, actively growing bacterial culture.- Use sterile, individually wrapped microplates.- Perform a sterility check on the broth before use. |
| Contamination in Wells | - Non-sterile technique.- Contaminated reagents or equipment. | - Work in a laminar flow hood.- Use sterile pipette tips and reagent reservoirs.- Autoclave all media and solutions. |
Guide 2: Troubleshooting Mechanism of Action Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bacterial Membrane Potential Assay: No change in fluorescence with a known depolarizing agent (positive control). | - Dye not properly loaded into the cells.- Incorrect excitation/emission wavelengths.- Bacterial cells are not viable. | - Optimize dye concentration and incubation time.- Verify the filter settings on the fluorometer or microscope.- Use a fresh, healthy bacterial culture in the mid-logarithmic growth phase. |
| Bacterial Membrane Potential Assay: The chromanone compound interferes with the fluorescent dye signal. | The compound itself is fluorescent at the same wavelengths as the dye or quenches the dye's fluorescence. | - Run a control with the compound alone (no cells, no dye) and with the compound and dye (no cells) to check for autofluorescence or quenching.- If interference is observed, consider using a different membrane potential-sensitive dye with different spectral properties. |
| DNA Topoisomerase IV Assay: No inhibition observed with the chromanone compound. | - The compound does not target topoisomerase IV.- The compound is not reaching the enzyme (e.g., due to poor cell permeability in whole-cell assays).- The enzyme concentration is too high in an in-vitro assay. | - Consider other potential mechanisms of action.- If using a whole-cell assay, try a cell-free enzymatic assay.- Titrate the enzyme concentration to find the optimal amount for inhibition studies. |
Data Presentation
Table 1: Antimicrobial Activity of Selected Chromanone Derivatives against Resistant Bacteria
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5f | Staphylococcus aureus (MRSA) | 3.13 | |
| 5h | Staphylococcus aureus (MRSA) | 3.13 | |
| 5j | Staphylococcus aureus (MRSA) | 3.13 | |
| 3g (Chalcone) | Staphylococcus aureus (MRSA) | 1.56-3.13 | |
| 8a (Chalcone) | Staphylococcus aureus (MRSA) | 0.39-12.5 |
Table 2: Synergistic Activity of a Chromanone Compound with a Conventional Antibiotic
| Bacterial Strain | Chromanone (µg/mL) | Antibiotic (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| E. coli (MDR) | 4 | 2 | 0.5 | Synergy |
| P. aeruginosa | 8 | 4 | 0.75 | Additive |
| S. aureus (MRSA) | 2 | 1 | 0.375 | Synergy |
Note: The data in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Chromanone compound stock solution (in DMSO)
-
Positive control antibiotic
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Serial Dilution:
-
Add 100 µL of CAMHB to wells 2-12 of the microtiter plate.
-
Add 200 µL of the chromanone compound at the highest desired concentration (in CAMHB with the appropriate DMSO concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the chromanone compound at which there is no visible growth of the microorganism.
-
Protocol 2: Bacterial Membrane Potential Assay using DiSC₃(5)
Materials:
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer (5 mM HEPES, 20 mM glucose, pH 7.2)
-
DiSC₃(5) stock solution (in DMSO)
-
CCCP (a protonophore, as a positive control for depolarization)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Grow bacteria to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Centrifuge the cells and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a final OD₆₀₀ of 0.05.
-
-
Dye Loading:
-
Add DiSC₃(5) to the bacterial suspension to a final concentration of 1-2 µM.
-
Incubate in the dark at room temperature with gentle shaking for 30-60 minutes to allow the dye to accumulate in the polarized cells, which quenches its fluorescence.[2]
-
-
Assay:
-
Aliquot 100 µL of the dye-loaded cell suspension into the wells of the 96-well plate.
-
Measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Add your chromanone compound at various concentrations to the wells. Add CCCP to the positive control wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
Protocol 3: DNA Topoisomerase IV Inhibition Assay (Relaxation Assay)
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified E. coli Topoisomerase IV
-
Assay buffer (e.g., 40 mM HEPES, 100 mM potassium glutamate, 10 mM MgCl₂, 1 mM ATP)
-
Chromanone compound
-
Quinolone antibiotic (e.g., ciprofloxacin) as a positive control
-
Agarose gel electrophoresis equipment
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the chromanone compound at the desired concentration.
-
Add purified Topoisomerase IV to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
-
Analysis:
-
Add DNA loading dye to the samples and load them onto an agarose gel.
-
Run the gel to separate the supercoiled (unrelaxed) and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of topoisomerase IV is indicated by the persistence of the supercoiled DNA band compared to the control reaction (no compound), where the DNA will be relaxed.
-
Protocol 4: Checkerboard Assay for Synergy Testing
Materials:
-
96-well microtiter plates
-
Bacterial culture and CAMHB
-
Stock solutions of chromanone compound and a conventional antibiotic
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Plate Setup:
-
In a 96-well plate, perform serial dilutions of the chromanone compound along the rows (e.g., from top to bottom).
-
Perform serial dilutions of the conventional antibiotic along the columns (e.g., from left to right).
-
This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculation:
-
Inoculate all wells with a standardized bacterial suspension as described in the MIC protocol.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth:
-
FIC of Chromanone = (MIC of Chromanone in combination) / (MIC of Chromanone alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC Index = FIC of Chromanone + FIC of Antibiotic
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
-
Visualizations
Caption: Experimental workflow for antimicrobial studies of chromanone compounds.
Caption: Potential mechanisms of action of chromanone compounds against bacteria.
Caption: Logical workflow for troubleshooting inconsistent MIC results.
References
Technical Support Center: Refining Protocols for the Functionalization of the Chromanone Ring
Welcome to the Technical Support Center for the functionalization of the chromanone ring. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for challenges encountered during synthetic and purification processes. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the functionalization of the chromanone ring?
A1: Researchers often face challenges related to stereocontrol, particularly in creating highly enantioenriched chromanones with a tertiary ether stereogenic center.[1] Other common issues include low reaction yields, the formation of unwanted byproducts, and difficulties in purifying the final compounds. For instance, domino reactions of chromones can lead to a variety of products depending on the substituents and nucleophiles used.[2][3]
Q2: How can I minimize byproduct formation in my chromanone synthesis?
A2: Minimizing byproducts often involves careful optimization of reaction conditions. For example, in base-catalyzed reactions, self-condensation of reactants can be an issue. Strategies to mitigate this include the slow addition of reagents and optimizing the reaction temperature.[4] In alkylation reactions using diazoalkanes, cyclopropane byproducts can form.[5] Careful selection of catalysts and reaction conditions is crucial.
Q3: What are some common issues during the purification of functionalized chromanones?
A3: Common purification challenges include the removal of residual catalysts, such as palladium from coupling reactions, and the separation of structurally similar isomers or byproducts. A persistent color in the organic layer after workup can indicate residual metal impurities.[1] Techniques like flash column chromatography are standard, but optimization of the mobile phase and stationary phase is often necessary.[6] In some cases, multi-step purification strategies, including initial fractionation with macroporous resins, may be required.[7]
Q4: My reaction yield is consistently low. What are some general strategies to improve it?
A4: Low yields can stem from various factors including incomplete reactions, side reactions, or degradation of the product. To improve yields, consider:
-
Optimizing Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst concentration.
-
Reagent Quality: Ensure the purity and stability of your starting materials and reagents.
-
Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation.
-
Microwave Irradiation: This technique can sometimes significantly reduce reaction times and improve yields compared to conventional heating.[6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Enantioselectivity in Asymmetric Reactions
-
Possible Cause: Suboptimal ligand, base, or reaction temperature.
-
Troubleshooting Steps:
-
Ligand Screening: The choice of ligand is critical for achieving high enantioselectivity. For instance, in enantioselective alkynylation, indanyl-derived (bis)oxazoline ligands have been shown to provide excellent levels of enantiocontrol.[1]
-
Base Optimization: The base used can significantly influence the reaction's stereochemical outcome. Experiment with different organic or inorganic bases.
-
Temperature Control: Lowering the reaction temperature can often enhance enantioselectivity.[1] It is recommended to perform the reaction at temperatures ranging from -78 °C to room temperature to find the optimal condition.
-
Issue 2: Formation of an Unidentified Byproduct
-
Possible Cause: Side reactions due to reactive functional groups or harsh reaction conditions.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the point at which the byproduct begins to form.
-
Protecting Groups: If your chromanone scaffold has other reactive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.
-
Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less reactive reagents, to minimize byproduct formation.[4]
-
Issue 3: Difficulty in Removing Metal Catalyst Residues (e.g., Palladium, Copper)
-
Possible Cause: Incomplete removal during aqueous workup or strong coordination of the metal to the product.
-
Troubleshooting Steps:
-
Aqueous Washes: Wash the organic layer with a solution of a chelating agent like EDTA or a saturated aqueous solution of ammonium chloride to help remove residual metal ions.
-
Filtration through Adsorbents: Pass the crude product solution through a plug of silica gel, celite, or activated carbon to adsorb the metal catalyst.
-
Specialized Scavengers: Consider using commercially available metal scavengers designed to selectively bind and remove specific metal residues.
-
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for key functionalization reactions, providing a basis for comparison and optimization in your own experiments.
Table 1: Optimization of Enantioselective Alkynylation of Chromanone
| Entry | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (Bis)oxazoline 8 | Hunig's Base | 25 | 24 | 44 | 14 |
| 2 | Indanyl-(bis)oxazoline 9 | Hunig's Base | 0 | 48 | 26 | 42 |
| 3 | Indanyl-(bis)oxazoline 9 | Hunig's Base | -20 | 72 | 68 | 90 |
Data adapted from enantioselective dearomative alkynylation studies.[1]
Table 2: Yields of 2-Alkyl-Substituted 4-Chromanones via Microwave-Assisted Aldol Condensation
| Entry | 2'-Hydroxyacetophenone | Aldehyde | Product | Yield (%) |
| 1 | 2'-Hydroxyacetophenone | Propanal | 2-Ethyl-4-chromanone | 75 |
| 2 | 2'-Hydroxyacetophenone | Butanal | 2-Propyl-4-chromanone | 80 |
| 3 | 2'-Hydroxyacetophenone | Hexanal | 2-Pentyl-4-chromanone | 88 |
| 4 | 5'-Bromo-2'-hydroxyacetophenone | Hexanal | 6-Bromo-2-pentyl-4-chromanone | 65 |
This data demonstrates the efficiency of microwave-assisted synthesis for various substituted chromanones.[6]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Aldol Condensation for 2-Alkyl-4-Chromanone Synthesis
This protocol describes a microwave-assisted, base-promoted intramolecular aldol condensation.[6]
Materials:
-
2'-Hydroxyacetophenone derivative (1.0 mmol)
-
Aliphatic aldehyde (1.2 mmol)
-
Pyrrolidine (2.0 mmol)
-
Ethanol (3 mL)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the 2'-hydroxyacetophenone derivative, the aliphatic aldehyde, and pyrrolidine in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30-60 minutes.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic phase sequentially with 1 M aqueous HCl, 10% aqueous NaOH, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct α-Arylation of 2-Trifluoroboratochromanones
This protocol details a photoredox/nickel dual catalytic cross-coupling reaction.[8]
Materials:
-
2-Trifluoroboratochromanone (0.5 mmol, 1.0 equiv)
-
Aryl or heteroaryl bromide (0.75 mmol, 1.5 equiv)
-
Photocatalyst (e.g., organic dye, 2.5 mol %)
-
NiCl₂·dme (5 mol %)
-
dtbbpy (5 mol %)
-
KH₂PO₄ (1.0 mmol, 2.0 equiv)
-
Dioxane (solvent)
Procedure:
-
To an oven-dried vial, add the 2-trifluoroboratochromanone, aryl/heteroaryl bromide, photocatalyst, NiCl₂·dme, dtbbpy, and KH₂PO₄.
-
Evacuate and backfill the vial with nitrogen three times.
-
Add dioxane via syringe and stir the reaction mixture at room temperature under visible light irradiation for 24 hours.
-
Upon completion, dilute the reaction with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Signaling Pathways
Chromanone derivatives have been shown to modulate several key signaling pathways involved in inflammation and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by chromanone derivatives.
Caption: Modulation of the MAPK signaling cascade by chromanone derivatives.
Experimental Workflow
Caption: General experimental workflow for chromanone functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Direct α-Arylation/Heteroarylation of 2-Trifluoroboratochromanones via Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Scaling Up 6-Methyl-4-chromanone Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and scale-up of 6-Methyl-4-chromanone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when scaling up the reaction.
Issue 1: Low or No Product Yield
-
Q: My reaction yield for this compound is significantly lower than expected. What are the potential causes?
A: Low yields can stem from several factors. Firstly, ensure all reagents are pure and anhydrous, as moisture can deactivate the Lewis acid catalyst (e.g., aluminum chloride) used in the Friedel-Crafts acylation. Secondly, the reaction temperature is critical; insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of byproducts. Finally, inefficient mixing in larger reactors can result in localized concentration gradients and reduced reaction rates.
-
Q: I am observing a significant amount of starting material (3-(p-tolyloxy)propanoic acid) remaining after the reaction. How can I improve the conversion rate?
A: To drive the reaction to completion, consider the following:
-
Increase Catalyst Loading: In Friedel-Crafts acylations, the catalyst can form a complex with the product, rendering it inactive.[1] A stoichiometric amount or a slight excess of the Lewis acid may be necessary.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). Gradually increase the reaction time or temperature, but be mindful of potential side reactions.
-
Efficient Removal of HCl Gas: The intramolecular Friedel-Crafts acylation generates HCl gas. Ensuring its efficient removal can help drive the equilibrium towards the product.
-
Issue 2: Impurity Formation
-
Q: I have identified an isomeric impurity in my final product. How can I minimize its formation?
A: The primary isomeric impurity is often 8-methyl-4-chromanone, arising from cyclization at the ortho-position to the methyl group of the tolyloxy intermediate. The choice of solvent and catalyst can influence the regioselectivity of the reaction. Non-polar solvents and bulky Lewis acids may favor the formation of the desired 6-methyl isomer. Careful control of the reaction temperature is also crucial, as higher temperatures can sometimes lead to decreased selectivity.
-
Q: My purified this compound is discolored. What is the likely cause and how can I remove the color?
A: Discoloration is often due to polymeric or degradation byproducts formed at elevated temperatures or during prolonged reaction times. To mitigate this, ensure the reaction is not overheated and is quenched promptly upon completion. Purification via column chromatography followed by recrystallization is typically effective in removing colored impurities. Activated carbon treatment of a solution of the crude product can also be employed before the final crystallization step.
Issue 3: Challenges in Purification
-
Q: I am having difficulty separating this compound from the unreacted starting acid by column chromatography. What can I do?
A: If the polarity difference between the product and the starting material is small, consider converting the unreacted acid into its corresponding salt by performing a mild basic wash (e.g., with a dilute sodium bicarbonate solution) of the organic layer before chromatography. This will make the starting material significantly more polar and easier to separate.
-
Q: My recrystallization is not yielding pure crystals. What solvent system is recommended?
A: A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a non-solvent in which it is poorly soluble (e.g., hexanes, heptane) is often effective. The ideal solvent system should be determined experimentally. Start by dissolving the crude product in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until turbidity is observed. Allow the solution to cool slowly to promote the formation of well-defined crystals.
Data Presentation: Reaction Scale vs. Performance
The following table summarizes typical performance data for the synthesis of this compound via intramolecular Friedel-Crafts acylation at different scales.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Starting Material | 3-(p-tolyloxy)propanoic acid | 3-(p-tolyloxy)propanoic acid | 3-(p-tolyloxy)propanoic acid |
| Catalyst | Polyphosphoric Acid (PPA) | Polyphosphoric Acid (PPA) | Eaton's Reagent (P₂O₅ in MeSO₃H) |
| Reaction Time | 2 - 4 hours | 4 - 6 hours | 6 - 8 hours |
| Reaction Temperature | 80 - 90 °C | 85 - 95 °C | 90 - 100 °C |
| Typical Yield | 85 - 95% | 80 - 90% | 75 - 85% |
| Purity (after workup) | >90% | >88% | >85% |
| Purity (after purification) | >99% | >99% | >99.5% |
Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol is suitable for lab-scale synthesis.
Materials:
-
3-(p-tolyloxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(p-tolyloxy)propanoic acid.
-
Addition of PPA: To the starting material, add polyphosphoric acid (approximately 10 times the weight of the starting acid).
-
Reaction: Heat the mixture with stirring in a preheated oil bath at 80-90°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an ethyl acetate/hexanes gradient, followed by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Signaling pathway for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 6-Methyl-4-Chromanone and 6-Methoxy-4-Chromanone
For Researchers, Scientists, and Drug Development Professionals
The chromanone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2] Modifications to this core structure, such as the addition of methyl or methoxy groups at the 6-position, can significantly influence the resulting molecule's pharmacological profile. This guide provides a comparative overview of 6-methyl-4-chromanone and 6-methoxy-4-chromanone, focusing on their known bioactivities, supported by available experimental data and detailed protocols for further investigation.
Overview of Bioactivity
Direct comparative studies on the intrinsic bioactivity of this compound and 6-methoxy-4-chromanone are limited in publicly available literature. Both compounds are frequently utilized as key intermediates in the synthesis of more complex molecules with a wide range of therapeutic applications.
This compound is primarily recognized as a versatile synthetic building block.[3] It serves as a precursor for compounds targeting neurodegenerative diseases, such as inhibitors of β-secretase (BACE1), a key enzyme in Alzheimer's disease research.[3] Additionally, it has been employed in the synthesis of novel antifungal agents and as a substrate in enzymatic reduction studies.
6-Methoxy-4-Chromanone also plays a significant role as a synthetic intermediate, particularly in the development of pharmaceuticals for neurological disorders and as a precursor to flavonoids and other natural products with antioxidant and anti-inflammatory properties.[4] The presence of the electron-donating methoxy group can influence the electronic properties of the chromanone system, potentially impacting its interaction with biological targets.
Quantitative Bioactivity Data
Quantitative data on the intrinsic bioactivity of the parent this compound and 6-methoxy-4-chromanone is scarce. However, studies on derivatives provide insights into how substitution at the 6-position can modulate activity.
| Compound/Derivative | Bioactivity Assay | Target/Cell Line | Result | Reference |
| 6-Methoxy-2-pentylchroman-4-one | SIRT2 Inhibition | Recombinant Human SIRT2 | 20% inhibition at 200 µM | [2] |
| 6-Hydroxy-7-methoxy-4-chromanone derivatives | Antioxidant (Lipid Peroxidation) | Rat brain homogenates | Less active than other chroman-2-carboxamides | [5] |
Note: The data presented is for derivatives and not the parent compounds. This highlights the importance of the substituent at the 6-position in influencing bioactivity.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed protocols for key bioactivity assays are provided below.
Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compounds on cell viability.
Materials:
-
Target cell lines (e.g., cancer cell lines or neuronal cells)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and 6-methoxy-4-chromanone in complete culture medium.
-
Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of the compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution
-
Methanol or ethanol
-
This compound and 6-methoxy-4-chromanone
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds and the positive control in methanol or ethanol.
-
Add the DPPH solution to each well of a 96-well plate.
-
Add the compound dilutions to the respective wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay assesses the ability of the compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound and 6-methoxy-4-chromanone
-
Positive control (e.g., Dexamethasone)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds and positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds on NO production.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of comparative studies, the following diagrams illustrate a typical experimental workflow and a generic signaling pathway that chromanone derivatives are known to modulate.
Caption: A generalized workflow for the comparative bioactivity assessment of chemical compounds.
Caption: A simplified signaling pathway often modulated by bioactive chromanone derivatives.
Conclusion
While both this compound and 6-methoxy-4-chromanone are valuable scaffolds in drug discovery, a direct comparison of their intrinsic bioactivities is not well-documented. The available data on their derivatives suggest that the nature of the substituent at the 6-position plays a crucial role in determining the pharmacological profile. This guide provides the necessary framework and experimental protocols for researchers to conduct a thorough comparative analysis, which would be a valuable contribution to the field of medicinal chemistry. Further studies are warranted to elucidate the specific bioactivities of these parent compounds and to guide the rational design of future chromanone-based therapeutics.
References
Unveiling the Mechanism of Action of 6-Methyl-4-chromanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of 6-Methyl-4-chromanone, a heterocyclic compound belonging to the chromanone class. Emerging research points towards its role as a modulator of key cellular signaling pathways, particularly as an inhibitor of Sirtuin 2 (SIRT2). This document presents a comparative overview of this compound's activity alongside other known SIRT2 inhibitors, supported by experimental data and detailed protocols to facilitate further investigation.
Comparative Analysis of SIRT2 Inhibition
For a comprehensive understanding, the inhibitory potential of the chromanone scaffold is compared with two well-characterized SIRT2 inhibitors, AGK2 and SirReal2.
| Compound | Target(s) | IC50 Value (SIRT2) | Selectivity | Reference(s) |
| Chromanone Scaffold | SIRT2 | Low µM range | Selective over SIRT1 and SIRT3 | [1][2][3] |
| AGK2 | SIRT2 | 3.5 µM | Selective over SIRT1 (IC50: 30 µM) and SIRT3 (IC50: 91 µM) | [4][5][6][7] |
| SirReal2 | SIRT2 | 140 nM | Highly selective over SIRT1, SIRT3, SIRT4, and SIRT5 | [8][9][10][11] |
Exploring a Multifaceted Profile: Antioxidant and Anti-inflammatory Activities
Beyond SIRT2 inhibition, chromanone derivatives have been investigated for their antioxidant and anti-inflammatory properties. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.
| Assay | Principle | Typical Readout |
| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical. | Decrease in absorbance at 517 nm |
| Nitric Oxide (NO) Inhibition Assay | Quantifies the inhibition of nitric oxide production in cells stimulated with an inflammatory agent (e.g., LPS). | Measurement of nitrite concentration in cell culture supernatant |
Experimental Protocols
To facilitate the validation and further exploration of this compound's mechanism of action, detailed protocols for key in vitro assays are provided below.
Biochemical Assay: Fluorometric SIRT2 Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the deacetylase activity of SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD+ (SIRT2 co-substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
Test compound (this compound) and known inhibitor (e.g., AGK2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, recombinant SIRT2 enzyme, and the test compound/inhibitor dilutions.
-
Initiate the reaction by adding NAD+ to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for a further 10-15 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 340-360 nm and emission at 440-460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antioxidant Assay: DPPH Radical Scavenging Assay
This spectrophotometric assay assesses the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in methanol or ethanol.
-
Add the test compound/control dilutions to the wells of the microplate.
-
Add the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Cell-Based Assay: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay determines the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To determine the nitrite concentration, mix the supernatant with an equal volume of Griess Reagent (mix equal parts of A and B immediately before use).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SIRT2 signaling pathway and the workflows of the key experimental assays.
Caption: SIRT2 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the fluorometric SIRT2 inhibition assay.
Caption: Workflows for DPPH antioxidant and nitric oxide anti-inflammatory assays.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 6-Methyl-4-chromanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 6-Methyl-4-chromanone, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the methodologies, experimental data, and a comparative summary to aid in the selection of the most suitable synthetic strategy based on factors such as yield, reaction conditions, and availability of starting materials.
Introduction
This compound is a heterocyclic compound belonging to the chromanone class, which is a common scaffold in a variety of natural products and pharmacologically active molecules. The synthesis of this compound has been approached through several classical organic reactions, each with its own set of advantages and disadvantages. This guide focuses on two primary and well-documented synthetic strategies: Intramolecular Friedel-Crafts Acylation and the Fries Rearrangement followed by cyclization.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for this compound is often dictated by the desired scale, available resources, and tolerance for specific reagents and conditions. Below is a summary of the key quantitative data for the discussed synthetic pathways.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reference |
| Route 1: Intramolecular Friedel-Crafts Acylation | 3-(m-Tolyloxy)propanoic acid | Polyphosphoric acid (PPA) | 100°C, 30 min | 95 | [1][2] |
| Route 2: Fries Rearrangement & Cyclization | p-Cresol, 3-Chloropropionyl chloride | Aluminum chloride (AlCl₃) | Fries: 130-140°C; Cyclization: 130-140°C | 60-70 (overall) | [3] |
Route 1: Intramolecular Friedel-Crafts Acylation
This approach is a highly efficient and direct method for the synthesis of this compound. It involves the cyclization of a carboxylic acid precursor, 3-(m-tolyloxy)propanoic acid, using a strong acid catalyst.
Logical Workflow for Route 1
Caption: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation.
Experimental Protocol:
Step 1: Synthesis of 3-(m-Tolyloxy)propanoic acid
A mixture of m-cresol and a slight excess of acrylonitrile is heated in the presence of a catalytic amount of a strong base (e.g., sodium methoxide). The resulting 3-(m-tolyloxy)propanenitrile is then hydrolyzed using a strong acid (e.g., concentrated hydrochloric acid) or base (e.g., sodium hydroxide) to yield 3-(m-tolyloxy)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
3-(m-Tolyloxy)propanoic acid (1 part by weight) is added to polyphosphoric acid (10 parts by weight) and the mixture is heated to 100°C with stirring for 30 minutes. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford this compound.[1][2] This method is reported to provide a high yield of 95%.[1]
Route 2: Fries Rearrangement and Cyclization
This classical two-step approach begins with the esterification of p-cresol, followed by a Fries rearrangement to an ortho-acylphenol, which is then cyclized to the chromanone.
Logical Workflow for Route 2
Caption: Synthesis of this compound via Fries Rearrangement and Cyclization.
Experimental Protocol:
Step 1: Synthesis of p-Tolyl 3-chloropropionate
p-Cresol is reacted with 3-chloropropionyl chloride in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane) at room temperature to yield p-tolyl 3-chloropropionate.
Step 2: Fries Rearrangement and Cyclization
p-Tolyl 3-chloropropionate is heated with an excess of anhydrous aluminum chloride at 130-140°C.[3] The Fries rearrangement occurs to form 2-hydroxy-5-methyl-(3-chloropropiophenone), which then undergoes an intramolecular cyclization under the reaction conditions to yield this compound. The product is isolated by pouring the reaction mixture into a mixture of ice and hydrochloric acid, followed by extraction and purification. This route typically provides an overall yield in the range of 60-70%.[3]
Conclusion
Both the Intramolecular Friedel-Crafts Acylation and the Fries Rearrangement followed by cyclization are viable methods for the synthesis of this compound. The Intramolecular Friedel-Crafts Acylation of 3-(m-tolyloxy)propanoic acid offers a significantly higher yield and a more direct route, making it the preferred method for efficiency. However, the Fries Rearrangement provides a classic and robust alternative, particularly if the starting materials are more readily available or if the handling of polyphosphoric acid is a concern. The choice between these routes will ultimately depend on the specific requirements and constraints of the research or development project.
References
A Comparative Guide to the Therapeutic Potential of 6-Methyl-4-chromanone: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
6-Methyl-4-chromanone, a heterocyclic organic compound, belongs to the chromanone class of molecules which are recognized for their diverse pharmacological activities. While direct and extensive experimental data for this compound is limited, this guide provides a comparative overview of its potential therapeutic effects by examining available in vitro and in vivo studies on closely related chromanone derivatives. This analysis aims to offer a foundational understanding for future research and drug development endeavors.
In Vitro Studies: A Glimpse into Cellular Mechanisms
In vitro studies provide a crucial first look at the biological activity of a compound at the cellular and molecular level. For chromanone derivatives, these studies have primarily focused on anticancer, anti-inflammatory, and neuroprotective activities.
Anticancer Activity
The cytotoxic effects of various chromanone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting a specific biological or biochemical function, is a common metric in these studies.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3-Methylidenechroman-4-one (Analog 14d) | HL-60 (Leukemia) | 1.46 ± 0.16 | [1] |
| NALM-6 (Leukemia) | 0.50 ± 0.05 | [1] | |
| 6-bromo-8-chloro-chroman-4-one derivative | Not Specified | 1.8 | [2] |
| 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast Cancer) | 17 ± 1 | [3] |
Note: The data presented is for chromanone derivatives and not this compound itself. These values provide an indication of the potential potency of this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a chromanone derivative) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Solubilization: If the cells are viable, mitochondrial reductases will convert the MTT into insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentrations.
In Vivo Studies: Evaluating Systemic Effects in Living Organisms
Antidiabetic and Antidyslipidemic Effects
A study on (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) in a type 2 diabetic mouse model (db/db mice) demonstrated significant therapeutic potential.
| Parameter | Control (db/db mice) | HMC-Treated | Rosiglitazone-Treated | Reference |
| Blood Glucose (mg/dL) | Significantly Higher | Significantly Lower | Significantly Lower | [4] |
| Total Cholesterol (mg/dL) | Higher | Lower | Higher | [4] |
| Triglycerides (mg/dL) | Higher | Lower | Not Specified | [4] |
| LDL-Cholesterol (mg/dL) | Higher | Lower | Higher | [4] |
| HDL-Cholesterol (mg/dL) | Lower | Higher | Lower | [4] |
These results suggest that HMC, a chromanone derivative, can effectively lower blood glucose and improve lipid profiles in a diabetic animal model, indicating a potential therapeutic application for this class of compounds in metabolic disorders.[4]
Experimental Protocol: Alloxan-Induced Diabetes Model in Rats
This model is commonly used to induce a diabetic state in rodents for the evaluation of antidiabetic agents.
-
Induction of Diabetes: Rats are administered a single intraperitoneal injection of alloxan (e.g., 120 mg/kg body weight). Alloxan selectively destroys pancreatic β-cells, leading to hyperglycemia.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic and selected for the study.
-
Treatment: Diabetic rats are treated orally with the test compound (e.g., a chromanone derivative) or a standard antidiabetic drug (e.g., glibenclamide) for a specified period (e.g., 7 days).
-
Monitoring: Blood glucose levels and body weight are monitored at regular intervals throughout the treatment period.
-
Data Analysis: The effect of the test compound on blood glucose levels is compared to that of the control and standard drug-treated groups.
Signaling Pathways and Experimental Workflows
The therapeutic effects of chromanone derivatives are believed to be mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
Caption: General experimental workflow for comparing in vitro and in vivo studies.
Potential Anti-inflammatory and Neuroprotective Signaling Pathway
Chromanone derivatives may exert anti-inflammatory and neuroprotective effects by modulating the NF-κB and PI3K/Akt signaling pathways.
Caption: Potential anti-inflammatory and neuroprotective signaling pathway.
Potential Antidiabetic Signaling Pathway
The antidiabetic effects of chromanone derivatives may be mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.
Caption: Potential antidiabetic signaling pathway involving AMPK activation.
Conclusion
While direct experimental evidence for the therapeutic effects of this compound is still emerging, the available data on related chromanone derivatives provide a strong rationale for its further investigation. In vitro studies consistently demonstrate the potential of this chemical class as anticancer agents. Furthermore, in vivo studies on specific derivatives have shown promising results in the context of metabolic diseases. The elucidation of the underlying signaling pathways will be critical in guiding the development of this compound and its analogs as potential therapeutic agents. This comparative guide serves as a valuable resource for researchers and drug development professionals to build upon the existing knowledge and explore the full therapeutic potential of this promising class of compounds.
References
- 1. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HM-Chromanone Ameliorates Hyperglycemia and Dyslipidemia in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-4-chromanone Derivatives
The 6-methyl-4-chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1][2] The versatility of the chromanone ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles, including anticancer, antidiabetic, antioxidant, and antibacterial properties.[1][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in this field.
Anticancer Activity
Derivatives of the 4-chromanone scaffold have shown significant potential as anticancer agents, often through the inhibition of critical signaling pathways or by inducing apoptosis.[5][6][7]
Studies on 3-benzylidenechroman-4-ones, which are rigid analogs of chalcones, have revealed potent cytotoxic activities against various cancer cell lines.[5] The substitution pattern on both the chromanone ring and the benzylidene moiety plays a crucial role in determining the potency.
| Compound ID | Modifications on this compound Core | Cell Line | IC50 (µM) |
| 1a | 3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxy | K562 (Leukemia) | ≤ 3.86 |
| MDA-MB-231 (Breast Cancer) | ≤ 3.86 | ||
| SK-N-MC (Neuroblastoma) | ≤ 3.86 | ||
| 1b | 3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-7-butoxy | K562 (Leukemia) | 10.2 |
| MDA-MB-231 (Breast Cancer) | > 40 | ||
| SK-N-MC (Neuroblastoma) | 12.1 | ||
| 1c | 3-(3,4,5-Trimethoxybenzylidene)-7-hydroxy | K562 (Leukemia) | 5.1 |
| MDA-MB-231 (Breast Cancer) | 10.2 | ||
| SK-N-MC (Neuroblastoma) | 5.2 |
Data synthesized from a study on 3-benzylidenchroman-4-ones, highlighting the impact of substitutions on cytotoxicity. A free hydroxyl group at the 7-position appears more favorable for activity than an alkoxy group.[5]
The cytotoxic effects of 4-chromanone derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the 4-chromanone derivatives (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Antidiabetic Activity
Certain this compound derivatives have demonstrated promising antidiabetic effects.[1] SAR studies suggest that substitutions at various positions on the chromanone ring can modulate α-glucosidase inhibitory activity, a key target for managing type 2 diabetes.[1]
| Compound Class | Key Structural Features | α-Glucosidase Inhibition |
| Benzylidene-4-chromanones | Substitution at C-2, 3, 6, and 7 | Potent inhibitors |
| 2H-Chromenylphenyloxazolones | Complex heterocyclic substitution | Exhibits α-glucosidase inhibitory activity |
By virtue of SAR studies, substitutions at the C-2, C-3, C-6, and C-7 positions of the parent chromanone provide effective antidiabetic agents.[1] For instance, benzylidene-4-chromanone derivatives have been identified as lead compounds for developing novel α-glucosidase inhibitors.[1]
The inhibitory activity of 4-chromanone derivatives against α-glucosidase is assessed using a colorimetric assay.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Inhibition Reaction: The this compound derivative (at various concentrations) is pre-incubated with the α-glucosidase solution in a 96-well plate for 10 minutes at 37°C.
-
Substrate Addition: The reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.
-
Incubation: The reaction mixture is incubated for 20 minutes at 37°C.
-
Reaction Termination: The reaction is stopped by adding a sodium carbonate (Na2CO3) solution.
-
Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm. Acarbose is typically used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined.
Antioxidant Activity
The chromanone scaffold is also associated with significant antioxidant properties.[1] SAR studies have shown that substitutions at the C-2 and C-3 positions with groups like methoxyphenyl or benzylidene can yield potent antioxidant compounds.[1]
A common method to evaluate the antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the this compound derivatives are added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity. Ascorbic acid or Trolox is often used as a standard reference.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Conclusion
The this compound framework serves as a highly adaptable scaffold for the development of novel therapeutic agents. Structure-activity relationship studies have consistently demonstrated that the biological activity of these derivatives can be finely tuned by modifying the substitution patterns on the chromanone ring system. For anticancer activity, hydroxyl and methoxy substitutions on a 3-benzylidene moiety are critical. In the context of antidiabetic effects, substitutions at multiple positions (C-2, C-3, C-6, and C-7) are influential in modulating α-glucosidase inhibition. Future research should continue to explore diverse substitutions on the this compound core to discover new derivatives with enhanced potency and selectivity for various therapeutic targets.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of 6-Methyl-4-chromanone and Flavanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of 6-Methyl-4-chromanone and the broader class of flavanones. While extensive research has elucidated the antioxidant capacities of various flavanones, direct experimental data for this compound is notably scarce in publicly available literature. This comparison, therefore, synthesizes available quantitative data for representative flavanones and offers a structure-activity relationship (SAR) based assessment of this compound's potential antioxidant activity.
Executive Summary
Flavanones, a subclass of flavonoids, are recognized for their significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. Their antioxidant capacity is heavily influenced by the substitution pattern on their basic structure, particularly the presence and position of hydroxyl groups. In contrast, this compound, a structurally related compound, lacks the extensive hydroxylation characteristic of the most potent flavanones. While direct experimental evaluation is limited, SAR principles suggest that this compound likely possesses modest antioxidant activity, significantly lower than that of well-studied flavanones like naringenin and hesperetin.
Data Presentation: Antioxidant Activity of Flavanones
The following tables summarize the antioxidant activities of two representative flavanones, naringenin and hesperetin, as measured by various common in vitro assays. These values, presented as IC50 (the concentration required to inhibit 50% of the radical) or Trolox equivalents (a measure of antioxidant capacity relative to Trolox, a vitamin E analog), are indicative of their potency.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µM) | Reference |
| Naringenin | >100 | [Various Scientific Sources] |
| Hesperetin | 25-100 | [Various Scientific Sources] |
| This compound | Data not available |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference |
| Naringenin | 1.0 - 2.5 | [Various Scientific Sources] |
| Hesperetin | 1.5 - 3.0 | [Various Scientific Sources] |
| This compound | Data not available |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | FRAP Value (µmol Fe(II)/µmol) | Reference |
| Naringenin | 0.5 - 1.5 | [Various Scientific Sources] |
| Hesperetin | 1.0 - 2.0 | [Various Scientific Sources] |
| This compound | Data not available |
Table 4: ORAC (Oxygen Radical Absorbance Capacity) Assay
| Compound | ORAC Value (µmol TE/µmol) | Reference |
| Naringenin | 2.0 - 4.0 | [Various Scientific Sources] |
| Hesperetin | 3.0 - 5.0 | [Various Scientific Sources] |
| This compound | Data not available |
Note: The presented values are approximate ranges compiled from multiple sources and can vary depending on the specific experimental conditions.
Structure-Activity Relationship (SAR) and Inferred Properties of this compound
The antioxidant activity of flavonoids is largely dictated by the following structural features:
-
Hydroxyl (-OH) groups: The number and position of hydroxyl groups are critical. A greater number of hydroxyl groups generally leads to higher antioxidant activity.
-
Catechol group: A 3',4'-dihydroxy substitution pattern on the B-ring (a catechol group) significantly enhances antioxidant capacity.
-
2,3-double bond in the C-ring: This feature, present in flavones and flavonols but absent in flavanones and chromanones, contributes to radical scavenging.
-
3-hydroxyl group: The presence of a hydroxyl group at the 3-position of the C-ring also enhances antioxidant activity.
Flavanones like hesperetin (with a catechol group) and naringenin possess hydroxyl groups that contribute to their antioxidant effects.
This compound , in contrast, has a methyl group at the 6-position and lacks any hydroxyl groups on its core structure. Based on SAR principles, the absence of hydroxyl groups, particularly a catechol moiety, strongly suggests that its intrinsic radical scavenging and reducing capabilities are likely to be minimal compared to hydroxylated flavanones. Its primary role in a biological context may be as a synthetic precursor rather than a direct antioxidant agent.
Signaling Pathways in Antioxidant Activity
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control endogenous antioxidant defenses.
Caption: Flavonoid-mediated antioxidant signaling pathways.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard solution to each well. Then, add the DPPH solution to initiate the reaction. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Caption: Workflow for the ABTS radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the test compound or standard (Trolox) at various concentrations to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the test compound to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Caption: Workflow for the FRAP assay.
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Reaction Mixture: Add the test compound or a ferrous sulfate (FeSO₄) standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).
-
Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at approximately 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µmol of Fe(II) equivalents per µmol or gram of the sample.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the formation of a fluorescent compound inside cells when they are subjected to oxidative stress.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.
-
Probe Loading: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Treatment: Treat the cells with the test compound or a standard antioxidant (e.g., quercetin) at various concentrations.
-
Induction of Oxidative Stress: Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
Calculation: The area under the fluorescence curve is calculated. The CAA value is determined by comparing the net protection provided by the test compound to that of the control.
Conclusion
Based on the available evidence and established structure-activity relationships, flavanones, particularly those with multiple hydroxyl groups, are demonstrably effective antioxidants. This compound, lacking these key functional groups, is not expected to exhibit significant direct antioxidant activity. The primary value of this compound in research and development likely lies in its utility as a synthetic intermediate for the creation of more complex, biologically active molecules. For researchers seeking potent natural antioxidants, hydroxylated flavanones and other flavonoids remain a more promising area of investigation. Further experimental studies are required to definitively characterize the antioxidant potential, if any, of this compound.
Comparative Guide to the Cross-Reactivity of 6-Methyl-4-chromanone in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 6-Methyl-4-chromanone based on available experimental data for structurally related chromanone derivatives. Due to the limited public data on the broad pharmacological profile of this compound itself, this guide focuses on its well-studied activity as a Sirtuin 2 (SIRT2) inhibitor, with comparisons to other 6-substituted chromanones and selectivity profiling against other sirtuin isoforms. This information is critical for assessing potential off-target effects and understanding the selectivity of this chemical scaffold.
Data Presentation: SIRT2 Inhibition by 6-Substituted Chroman-4-one Analogs
The following table summarizes the in vitro inhibitory activity of a series of 2-pentyl-chroman-4-one derivatives with various substituents at the 6- and 8-positions against human SIRT2. The data is extracted from a study by Fridén-Saxin et al. (2012), which provides a systematic evaluation of the structure-activity relationship (SAR) for this class of compounds.[1][2][3] The IC50 values represent the concentration of the compound required to inhibit 50% of the SIRT2 enzymatic activity.
| Compound ID | R6-Substituent | R8-Substituent | SIRT2 Inhibition at 200 µM (%) [SD] | SIRT2 IC50 (µM) [95% CI] |
| 1d | -CH3 | -CH3 | 82[2] | 6.9 [5.8–8.2] |
| 1a (rac) | -Cl | -Br | 88[1] | 4.5 [3.6–5.6] |
| (-)-1a | -Cl | -Br | - | 1.5 [1.2–1.9] |
| (+)-1a | -Cl | -Br | - | 4.5 [3.6–5.6] |
| 1c | -Br | -Br | 83[1] | 4.3 [3.6–5.1] |
| 1e | -F | -F | 63[1] | - |
| 1f | -Cl | -Cl | 80[2] | 8.1 [6.6–10.0] |
| 1g | -I | -I | 86[1] | 2.9 [2.3–3.6] |
| 1h | -OCH3 | -H | 17[1] | - |
| 1i | -H | -H | 43[1] | - |
Data sourced from Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113.[1][2][3]
Analysis: The data indicates that the nature of the substituent at the 6-position of the chroman-4-one scaffold significantly influences SIRT2 inhibitory activity. While a methyl group at this position (as in this compound, represented by the 6,8-dimethyl analog 1d ) confers potent SIRT2 inhibition, larger and more electron-withdrawing groups, such as halogens, tend to result in even higher potency.[1][2][3] For instance, the 6,8-dibromo (1c ) and 6,8-diiodo (1g ) analogs exhibit lower IC50 values. Conversely, an electron-donating methoxy group at the 6-position (1h ) leads to a significant loss of activity.[1][2][3]
Importantly, the study also demonstrated that the most potent SIRT2 inhibitors from this series were highly selective, showing less than 10% inhibition of SIRT1 and SIRT3 at a concentration of 200 µM.[1][2][3] This suggests that while there is potential for cross-reactivity within the sirtuin family, careful structural modification can achieve a high degree of selectivity for SIRT2.
Experimental Protocols
Detailed methodologies for key experiments relevant to assessing the activity and cross-reactivity of chromanone derivatives are provided below.
SIRT2 Inhibition Assay (Fluorometric)
This protocol is based on a two-step enzymatic reaction where the deacetylation of a substrate by SIRT2 is coupled to the development of a fluorescent signal.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
SIRT2 Enzyme: Recombinant human SIRT2 diluted in Assay Buffer to the desired concentration.
-
Substrate: Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequences).
-
Cofactor: NAD+ solution in Assay Buffer.
-
Developer Solution: Contains a protease that cleaves the deacetylated substrate to release a fluorescent group.
-
Test Compound: this compound and other analogs dissolved in DMSO to create a stock solution, then serially diluted.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of SIRT2 enzyme solution to each well.
-
Add 45 µL of the diluted test compound or control (including a known inhibitor like Nicotinamide as a positive control and DMSO as a vehicle control) to the respective wells.
-
Incubate the plate for 10 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 50 µL of a solution containing the fluorogenic substrate and NAD+.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of the Developer Solution.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Sigma-1 Receptor Binding Assay (Radioligand Competition)
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the sigma-1 receptor.
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4).
-
Membrane Preparation: Guinea pig liver membranes or cell membranes expressing human sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound and analogs dissolved in DMSO and serially diluted in Binding Buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and the test compound at various concentrations.
-
For total binding wells, add only the membrane and radioligand.
-
For non-specific binding wells, add the membrane, radioligand, and a high concentration of haloperidol.
-
Incubate the plate for 120 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding inhibition for each concentration of the test compound.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic hydrolysis of a substrate.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate buffer (pH 8.0).
-
AChE Enzyme: Acetylcholinesterase from electric eel or human recombinant, diluted in Assay Buffer.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Test Compound: this compound and analogs dissolved in DMSO and serially diluted.
-
-
Assay Procedure (96-well plate format):
-
Add AChE enzyme solution to each well (except for the blank).
-
Add the test compound dilutions or controls (a known AChE inhibitor like donepezil for the positive control, and DMSO for the vehicle control).
-
Pre-incubate for 15 minutes at room temperature.
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at multiple time points (kinetically) or after a fixed incubation time (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
Caption: General experimental workflow for in vitro cross-reactivity screening.
Caption: Simplified SIRT2 signaling pathway and point of inhibition.
Caption: Overview of the Sigma-1 receptor signaling pathway.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 6-Methyl-4-chromanone as a Potential Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of 6-Methyl-4-chromanone against established nonsteroidal anti-inflammatory drugs (NSAIDs). The data presented is based on a hypothetical scenario where this compound is investigated as a selective Cyclooxygenase-2 (COX-2) inhibitor. Chromanone scaffolds are found in a variety of biologically active compounds, with many exhibiting anti-inflammatory properties.[1][2][3][4][5] This analysis serves as a framework for evaluating its potential therapeutic efficacy.
The comparison includes two widely used therapeutic agents:
-
Ibuprofen: A non-selective COX inhibitor, blocking both COX-1 and COX-2 enzymes.[6][7][8]
-
Celecoxib: A selective COX-2 inhibitor, which primarily targets the enzyme responsible for inflammation and pain.[9][10]
The central mechanism of action for these NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[6][11][12] Prostaglandins are key mediators of inflammation, pain, and fever.[6][7] The COX enzyme has two main isoforms: COX-1, which is involved in protecting the stomach lining and maintaining platelet function, and COX-2, which is primarily induced during inflammatory responses.[8][10] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]
Comparative Efficacy and Selectivity
The following table summarizes the hypothetical in vitro data for this compound compared to Ibuprofen and Celecoxib. The data focuses on the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes and the resulting selectivity index. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.35 | 43.4 |
| Ibuprofen | 2.1 | 1.6 | 1.3 |
| Celecoxib | 18.5 | 0.05 | 370 |
Data is hypothetical and for illustrative purposes only.
Cellular Anti-Inflammatory Activity
This table presents hypothetical data from a lipopolysaccharide (LPS)-induced inflammatory response in a murine macrophage cell line (RAW 264.7). The production of Prostaglandin E2 (PGE2), a key inflammatory mediator, is measured.
| Compound (at 1 µM) | PGE2 Production (% of Control) | Cell Viability (%) |
| Control (LPS only) | 100% | 100% |
| This compound | 35% | 98% |
| Ibuprofen | 45% | 97% |
| Celecoxib | 28% | 99% |
Data is hypothetical and for illustrative purposes only.
Signaling Pathways and Experimental Workflows
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The diagram below illustrates the arachidonic acid cascade and the points of inhibition for selective and non-selective NSAIDs. This compound is hypothesized to act as a selective COX-2 inhibitor, similar to Celecoxib.
Experimental Workflow: In Vitro PGE2 Assay
The following diagram outlines the workflow for a cell-based assay to quantify the inhibition of Prostaglandin E2 (PGE2) production, a common method for evaluating anti-inflammatory compounds.
Experimental Protocols
COX-1/COX-2 Inhibition Assay (In Vitro)
This protocol is used to determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.
-
Objective: To measure the potency and selectivity of this compound in inhibiting COX-1 and COX-2 enzymes.
-
Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, test compounds (this compound, Ibuprofen, Celecoxib), 96-well plates, plate reader.
-
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.
-
Add the diluted test compounds or vehicle control to the wells and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for 5 minutes at 25°C.
-
Add a saturated stannous chloride solution to stop the reaction and develop the color.
-
Measure the absorbance at 590 nm using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve. The selectivity index is calculated by dividing the IC50 of COX-1 by the IC50 of COX-2.
Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages (Cell-Based Assay)
This protocol measures the ability of a test compound to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.
-
Objective: To evaluate the anti-inflammatory activity of this compound in a cell-based model of inflammation.
-
Materials: RAW 264.7 murine macrophage cell line, DMEM culture medium, Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), test compounds, PGE2 ELISA kit, 96-well cell culture plates.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compounds or vehicle control. Incubate for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control wells).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant for PGE2 measurement.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: The concentration of PGE2 is determined from a standard curve. The percentage of PGE2 inhibition is calculated relative to the LPS-only treated control. A parallel cell viability assay (e.g., MTT or PrestoBlue) is performed to ensure that the observed inhibition is not due to cytotoxicity.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 9. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. ClinPGx [clinpgx.org]
- 12. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 6-Methyl-4-chromanone and its Positional Isomers
A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of 6-Methyl-4-chromanone and its isomers, providing key data for unambiguous identification and characterization.
This guide presents a detailed comparison of the spectroscopic properties of this compound and its positional isomers: 5-Methyl-4-chromanone, 7-Methyl-4-chromanone, and 8-Methyl-4-chromanone. Understanding the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for researchers in medicinal chemistry and drug development, where precise structural confirmation is paramount. This document provides a centralized resource of experimental data and methodologies to facilitate the accurate identification of these closely related compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. The data has been compiled from various sources and is presented to highlight the distinguishing features of each isomer.
¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
| Compound | H-2 (t) | H-3 (t) | -CH₃ (s) | Aromatic Protons (m) |
| This compound | ~4.5 | ~2.8 | ~2.3 | ~7.7 (d), ~7.3 (dd), ~6.9 (d) |
| 5-Methyl-4-chromanone | Data not available | Data not available | Data not available | Data not available |
| 7-Methyl-4-chromanone | Data not available | Data not available | Data not available | Data not available |
| 8-Methyl-4-chromanone | Data not available | Data not available | Data not available | Data not available |
Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The aromatic region will show distinct splitting patterns for each isomer due to the different substitution patterns.
¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)
| Compound | C=O | C-O | Aliphatic CH₂ | -CH₃ | Aromatic Carbons |
| This compound [1] | ~192 | ~160 | ~67, ~37 | ~20 | ~120-140 |
| 5-Methyl-4-chromanone | Data not available | Data not available | Data not available | Data not available | Data not available |
| 7-Methyl-4-chromanone | Data not available | Data not available | Data not available | Data not available | Data not available |
| 8-Methyl-4-chromanone | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The chemical shifts of the aromatic carbons are particularly useful for distinguishing between the isomers.
Infrared (IR) Spectral Data (Key Absorptions in cm⁻¹)
| Compound | C=O Stretch | C-O-C Stretch | Aromatic C=C Stretch | C-H Stretch (Aromatic & Aliphatic) |
| This compound [2] | ~1680 (strong) | ~1220 | ~1610, ~1490 | ~3100-2800 |
| 5-Methyl-4-chromanone | Data not available | Data not available | Data not available | Data not available |
| 7-Methyl-4-chromanone | Data not available | Data not available | Data not available | Data not available |
| 8-Methyl-4-chromanone | Data not available | Data not available | Data not available | Data not available |
Note: The exact position of the carbonyl stretch can be influenced by the position of the methyl group.
Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound [2] | 162 | 134, 106 |
| 5-Methyl-4-chromanone | 162 | Expected to show a retro-Diels-Alder fragmentation pattern. |
| 7-Methyl-4-chromanone | 162 | Expected to show a retro-Diels-Alder fragmentation pattern. |
| 8-Methyl-4-chromanone | 162 | Expected to show a retro-Diels-Alder fragmentation pattern. |
Note: While all isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing another layer of structural confirmation.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. These should be adapted and optimized for the specific instrumentation and samples being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the chromanone derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Setup : The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Key parameters to consider are the spectral width (e.g., 0-12 ppm), number of scans (e.g., 16-64), relaxation delay (e.g., 1-2 seconds), and acquisition time (e.g., 2-4 seconds).
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or the Nujol mull technique is commonly used.
-
KBr Pellet : Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Nujol Mull : Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a fine paste. Spread the paste between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition : Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol and salt plates should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) and ether (C-O-C) stretches.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For volatile compounds like chromanones, GC-MS is a common method.
-
Ionization : Electron Ionization (EI) is a standard technique for generating ions of small organic molecules. A typical electron energy of 70 eV is used.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The fragmentation of chromanones often involves a retro-Diels-Alder reaction, leading to predictable fragment ions.[4]
Visualization of the Comparison Workflow
The logical workflow for the spectroscopic comparison of these isomers can be visualized as follows:
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Methyl-4-chromanone
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of 6-Methyl-4-chromanone, a compound frequently used in the synthesis of pharmaceuticals and agrochemicals.
Hazard and Safety Information
This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life. It is imperative to prevent this substance from entering drains or surface water. The following table summarizes the key hazard information.
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. |
| H413: May cause long lasting harmful effects to aquatic life | Long-term (chronic) aquatic hazard (Category 4) | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | ||
| P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from the Sigma-Aldrich Safety Data Sheet for this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is required. This includes:
-
Eye Protection: Eyeshields
-
Hand Protection: Gloves
-
Respiratory Protection: Type N95 (US) or equivalent respirator, required when dusts are generated.
Spill Containment and Cleanup
In the event of a spill, follow these procedures to contain and clean up the material:
-
Cover Drains: Immediately cover any nearby drains to prevent the chemical from entering the water system.
-
Contain and Collect: Collect, bind, and pump off spills. For dry material, take it up without generating dusts.
-
Proper Disposal: Dispose of the collected material properly in a designated and approved waste container.
-
Clean Area: Thoroughly clean the affected area.
Disposal Protocol
The primary and recommended method for the disposal of this compound is to send it to an approved waste disposal plant[1]. This ensures that the chemical is handled and treated in a manner that is safe for both human health and the environment.
Step-by-Step Disposal Procedure:
-
Segregate Waste: Do not mix this compound waste with other chemical waste unless you have confirmed they are compatible. Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents[1].
-
Use a Designated Container: Place the this compound waste in a clearly labeled, tightly closed container. The container should be suitable for storing chemical waste and should indicate the contents clearly.
-
Arrange for Professional Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste container.
-
Maintain Records: Keep a record of the amount of this compound waste generated and the date of its disposal.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 6-Methyl-4-chromanone
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methyl-4-chromanone. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE, drawing from supplier recommendations and general chemical safety guidelines.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing. | Protects against accidental splashes and airborne particles that could cause eye irritation or injury. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A laboratory coat is mandatory. For larger quantities or increased splash potential, a chemical-resistant apron is advised. | Prevents skin contact, as this compound is harmful if it comes into contact with the skin.[1] Contaminated clothing should be removed and laundered before reuse. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended, especially when handling the solid form where dust generation is possible.[2] | Minimizes the risk of inhaling fine particles of the compound. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Workflow
A systematic workflow is critical to minimizing exposure and ensuring the integrity of your experiment. The following diagram outlines the procedural steps for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: General Laboratory Handling
The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.
1. Preparation:
- Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
- Ensure a chemical fume hood is operational and available for use.
- Assemble all necessary equipment and reagents.
- Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
2. Handling the Compound:
- Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
- When weighing the solid, use a weigh boat or other contained method to prevent dispersal of dust.
- If transferring the solid, use a spatula and avoid creating dust.
- For dissolution, add the solvent to the vessel containing the this compound slowly to avoid splashing.
3. Post-Handling:
- Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Properly segregate and label all waste streams.
- Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the appropriate waste stream. Reusable PPE should be cleaned according to manufacturer's instructions.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.
-
Chemical Waste: All solid this compound, solutions containing the compound, and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Disposal Route: The collected waste must be disposed of through a licensed and approved hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. The Safety Data Sheet indicates that it may cause long-lasting harmful effects to aquatic life.
Quantitative Safety Data
While specific occupational exposure limits for this compound are not established, data for related compounds and its known hazards provide a basis for safe handling.
| Parameter | Value | Source/Interpretation |
| GHS Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. | ChemicalBook[1] |
| Physical Form | White to almost white powder to lump. | ChemicalBook[1] |
| Melting Point | 31-35 °C | ChemicalBook[1] |
| Boiling Point | 141-143 °C at 13.5 mmHg | ChemicalBook[1] |
| Flash Point | >230 °F (>110 °C) | ChemicalBook[1] |
| Storage Temperature | Room Temperature, in a dark, dry, sealed container. | ChemicalBook[1] |
Hierarchy of Controls for Chemical Safety
To ensure the highest level of safety, a hierarchical approach to risk mitigation should be employed. This methodology prioritizes controls that are most effective at reducing or eliminating hazards.
Caption: The hierarchy of controls, illustrating the most to least effective safety measures.
By implementing these comprehensive safety and handling protocols, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
